Antitumor agent-143
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H29Cl2F6IrN9P-3 |
|---|---|
Molecular Weight |
1127.9 g/mol |
IUPAC Name |
4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;bis(1-phenylisoquinoline);hexafluorophosphate |
InChI |
InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |
InChI Key |
LADPKNCURPEBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent 143D
Introduction: The designation "Antitumor agent-143" can refer to several distinct investigational compounds. Initial research identifies "143D," a novel, potent, and selective covalent inhibitor of KRASG12C, as a primary candidate with substantial preclinical data. Other agents include BPT-143, a synthetic alpha-dead IL-2 variant, and IT-143-B, associated with miRNA-143. This guide will focus on 143D , as it has the most extensive publicly available data regarding its mechanism of action, aligning with the request for an in-depth technical guide.
Core Mechanism of Action of 143D
143D is a tetrahydronaphthyridine derivative that functions as a highly selective and potent small-molecule inhibitor of the KRASG12C mutation.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[2] Mutations in the KRAS gene are among the most common drivers of human cancers.[2][3] The G12C mutation, where glycine at position 12 is replaced by cysteine, is a specific oncogenic driver.
The core mechanism of 143D involves the covalent modification of the cysteine residue in the KRASG12C mutant protein. This irreversible binding locks the KRASG12C protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling. By downregulating KRASG12C-dependent signal transduction, 143D effectively suppresses key cellular processes that contribute to tumor growth and survival. Specifically, treatment with 143D leads to the sustained inhibition of the MAPK signaling pathway.
The antitumor effects of 143D manifest through several cellular outcomes:
-
Inhibition of Cell Proliferation: 143D selectively inhibits the proliferation of cancer cells harboring the KRASG12C mutation.
-
Induction of G1-Phase Cell Cycle Arrest: The agent causes cells to arrest in the G1 phase of the cell cycle, preventing them from progressing to DNA synthesis and mitosis.
-
Induction of Apoptosis: 143D triggers programmed cell death in KRASG12C-mutant cancer cells.
Quantitative Data Summary
The preclinical evaluation of 143D has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy of 143D
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | Low nanomolar concentrations | Inhibition of KRASG12C effects | |
| Cellular Potency | Low nanomolar concentrations | Inhibition of KRASG12C effects |
Table 2: In Vivo Antitumor Efficacy of 143D in Human Cancer Xenograft Models
| Model | Dosage | Effect | Reference |
| Human Cancer Xenograft Models | Dose-dependent | Inhibition of tumor growth | |
| KRASG12C-mutant tumors | Not specified | Sustained inhibition of KRAS signaling and tumor regression |
Table 3: Pharmacokinetic Properties of 143D in Mouse Models
| Parameter | Comparison with MRTX849 | Key Finding | Reference |
| Half-life (t1/2) | Longer | Favorable for sustained drug exposure | |
| Maximum Concentration (Cmax) | Higher | Indicates good absorption and distribution | |
| Area Under the Curve (AUC) | Higher | Suggests greater overall drug exposure | |
| Blood-Brain Barrier Penetration | Not compared | 143D crosses the blood-brain barrier |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 143D.
3.1. Cell Proliferation Assay
-
Objective: To determine the effect of 143D on the growth of cancer cell lines.
-
Methodology:
-
KRASG12C-mutant and wild-type KRAS cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of 143D or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT assay.
-
The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of 143D.
-
3.2. Cell Cycle Analysis
-
Objective: To investigate the effect of 143D on cell cycle progression.
-
Methodology:
-
KRASG12C-mutant cells are treated with 143D or a vehicle control for a defined period (e.g., 24 or 48 hours).
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to identify any cell cycle arrest.
-
3.3. Apoptosis Assay
-
Objective: To determine if 143D induces apoptosis in cancer cells.
-
Methodology:
-
KRASG12C-mutant cells are treated with 143D or a vehicle control.
-
Cells are harvested, including both adherent and floating cells.
-
Cells are washed with cold PBS.
-
Apoptosis is assessed using an Annexin V-FITC and PI staining kit.
-
Stained cells are analyzed by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
3.4. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of 143D in a living organism.
-
Methodology:
-
Human KRASG12C-mutant cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of 143D at various doses, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis, such as western blotting to assess target engagement.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the in vivo antitumor efficacy of 143D in a xenograft mouse model.
Combination Therapies
Preclinical studies have shown that combining 143D with inhibitors of the EGFR/MEK/ERK signaling pathway results in enhanced antitumor activity both in vitro and in vivo. This suggests that a multi-target approach could be a promising strategy to overcome potential resistance mechanisms.
Conclusion
Antitumor agent 143D is a potent and selective covalent inhibitor of KRASG12C with a well-defined mechanism of action. It effectively downregulates KRAS-dependent signaling, leading to the inhibition of cell proliferation, G1-phase cell cycle arrest, and apoptosis in KRASG12C-mutant cancer cells. Favorable pharmacokinetic properties and significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, position 143D as a promising candidate for further clinical development in the treatment of KRASG12C-driven cancers.
References
Unveiling Antitumor Agent 143D: A Deep Dive into its Discovery, Synthesis, and Preclinical Efficacy
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Antitumor agent-143D, a novel and potent selective inhibitor of the KRASG12C mutation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Introduction: The Challenge of Targeting KRAS
The KRAS oncogene is one of the most frequently mutated genes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of known allosteric regulatory sites. The discovery of a covalent binding pocket in the switch-II region of the KRASG12C mutant, however, has opened up new avenues for therapeutic intervention. Antitumor agent-143D has emerged from these efforts as a promising clinical candidate.
Discovery of 143D: A Structure-Based Approach
The identification of 143D was the result of a meticulous structure-based drug design and focused chemical library analysis.[1][2][3] This strategy aimed to identify novel scaffolds that could form a covalent bond with the cysteine residue at position 12 of the KRASG12C mutant protein. The core of 143D is a tetrahydronaphthyridine derivative, a distinct chemical scaffold compared to the tetrahydropyridopyrimidines that form the basis of other well-characterized KRASG12C inhibitors like MRTX849.[1]
Synthesis of Antitumor Agent 143D
While the specific, step-by-step synthesis of 143D is proprietary and detailed in patent literature (WO2022170947), the general approach involves a multi-step chemical synthesis strategy to construct the core tetrahydronaphthyridine scaffold and subsequently attach the reactive acrylamide warhead responsible for the covalent interaction with Cys12.[1] The synthesis is designed to be efficient and scalable for potential clinical development.
Mechanism of Action: Covalent Inhibition of KRASG12C
143D functions as a highly potent and selective covalent inhibitor of the KRASG12C protein. By forming an irreversible bond with the mutant cysteine residue, 143D locks the KRAS protein in its inactive, GDP-bound state. This action effectively downregulates the KRASG12C-dependent signal transduction pathways, primarily the MAPK signaling pathway. The sustained inhibition of this pathway leads to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells harboring the KRASG12C mutation.
Preclinical Efficacy and Pharmacokinetics
Extensive preclinical studies have demonstrated the potent antitumor activity of 143D both in vitro and in vivo.
In Vitro Activity
In cellular assays, 143D has shown low nanomolar potency in inhibiting the effects of the KRASG12C mutation. It selectively inhibits the proliferation of KRASG12C-mutant tumor cells while having minimal effect on cells with wild-type KRAS.
| Cell Line | KRAS Mutation | 143D IC50 (nM) |
| NCI-H358 | G12C | Data not available in snippets |
| MIA PaCa-2 | G12C | Data not available in snippets |
| SW1463 | G12C | Data not available in snippets |
Note: Specific IC50 values were not available in the provided search results but are described as being in the low nanomolar range.
In Vivo Efficacy
In human cancer xenograft models, oral administration of 143D resulted in dose-dependent inhibition of tumor growth. The antitumor efficacy was comparable to that of other well-characterized KRASG12C inhibitors, AMG510 and MRTX849. Importantly, the treatments were well-tolerated with no significant loss of body weight in the animal models. Treatment with 143D led to sustained inhibition of KRAS signaling and tumor regression in these models.
Pharmacokinetic Profile
Pharmacokinetic studies in mouse models revealed that 143D has favorable drug-like properties. Compared to MRTX849, 143D exhibited a longer half-life, a higher maximum concentration (Cmax), and a greater area under the curve (AUC). Furthermore, 143D demonstrated the ability to cross the blood-brain barrier, which is a significant advantage for treating brain metastases.
| Parameter | 143D | MRTX849 |
| Half-life | Longer | Shorter |
| Cmax | Higher | Lower |
| AUC | Higher | Lower |
| Blood-Brain Barrier Penetration | Yes | Data not available in snippets |
Combination Therapy and Future Directions
Preclinical data suggests that combining 143D with inhibitors of the EGFR/MEK/ERK signaling pathways results in enhanced antitumor activity both in vitro and in vivo. This synergistic effect highlights a promising strategy to overcome potential resistance mechanisms. The favorable preclinical profile of 143D, including its potent antitumor activity, desirable pharmacokinetic properties, and ability to be combined with other targeted agents, strongly supports its further clinical development for the treatment of cancers harboring the KRASG12C mutation.
Experimental Protocols
Cell Proliferation Assay
KRASG12C-mutant and wild-type cancer cells are seeded in 96-well plates and treated with increasing concentrations of 143D for a specified duration (e.g., 72 hours). Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
Cells or tumor tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the KRAS signaling pathway (e.g., p-ERK, total ERK, cleaved-caspase 3, cleaved-PARP). Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.
In Vivo Xenograft Studies
Human cancer cells with the KRASG12C mutation (e.g., SW1463, MIA PaCa-2, NCI-H1373) are subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally, once daily, with 143D, a vehicle control, or a comparator compound (e.g., MRTX849, AMG510). Tumor volumes and mouse body weights are measured regularly (e.g., every 3 days). At the end of the study, tumors are excised for pharmacodynamic analysis.
Conclusion
Antitumor agent 143D is a novel, potent, and selective covalent inhibitor of KRASG12C with a distinct chemical scaffold. It demonstrates significant antitumor efficacy in preclinical models, comparable to other clinical-stage inhibitors. Its favorable pharmacokinetic profile, including oral bioavailability and blood-brain barrier penetration, along with promising combination therapy results, positions 143D as a strong candidate for further clinical investigation in the treatment of KRASG12C-mutated cancers.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antitumor Agent-143 and its Analogs: Dual PTPN2/PTP1B Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antitumor Agent-143, a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of these key intracellular checkpoints has emerged as a promising strategy in cancer immunotherapy. This document details the core compound, its mechanism of action, structural analogs, and relevant experimental protocols to facilitate further research and development in this area.
Core Compound: this compound
This compound (also referred to as compound 369) is a substituted benzothiophene derivative identified as a highly potent dual inhibitor of PTPN2 and PTP1B.
Chemical Structure:
Structural Analogs and Derivatives
While specific data for direct analogs of this compound are proprietary and found within patent literature, the broader class of potent, selective, small-molecule dual PTPN2/PTP1B inhibitors has been a focus of recent drug discovery. Compounds like ABBV-CLS-484 and Compound-182 serve as important benchmarks for activity and selectivity. These compounds often share a common phosphotyrosine (pTyr) mimetic core designed to bind to the catalytic site of the phosphatases.
The table below summarizes the activity of these related dual inhibitors.
| Compound | Target(s) | IC50 (PTPN2) | IC50 (PTP1B) | Key Features | Reference |
| This compound | PTPN2 / PTP1B | <2.5 nM | <2.5 nM | Substituted Benzothiophene Core | [1] |
| ABBV-CLS-484 | PTPN2 / PTP1B | Potent nM range | Potent nM range | Orally bioavailable, in Phase 1 clinical trials | [2][3][4] |
| Compound-182 | PTPN2 / PTP1B | 0.58 nM | 0.63 nM | Highly selective, active site competitive inhibitor | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of this compound and its analogs. Below are methodologies for key experiments.
In Vitro PTPN2/PTP1B Phosphatase Activity Assay
This assay quantifies the inhibitory activity of test compounds against PTPN2 and PTP1B enzymes.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), by the phosphatase enzyme. The resulting fluorescent product is quantified, and the reduction in fluorescence in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human PTPN2 and PTP1B enzymes
-
DiFMUP substrate
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the PTPN2 or PTP1B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence at appropriate excitation/emission wavelengths (e.g., 355 nm/460 nm) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of a PTPN2/PTP1B inhibitor in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)
-
Human cancer cell line (e.g., MC38 colorectal carcinoma)
-
Cell culture medium and reagents
-
Matrigel® (optional, for enhancing tumor take rate)
-
Test compound (this compound) and vehicle for administration (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in sterile PBS or a mixture with Matrigel®. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When the average tumor volume reaches the target size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage) at the desired dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion
This compound and its analogs represent a promising new class of cancer immunotherapeutics. By dually targeting the PTPN2 and PTP1B phosphatases, these compounds can effectively enhance the body's own immune system to fight cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore and advance this exciting therapeutic strategy. The high potency of this compound makes it a valuable lead compound for the development of novel anti-cancer drugs.
References
Technical Guide: Target Identification and Validation of Antitumor Agent-143
Abstract: This document provides a comprehensive technical overview of the preclinical target identification and validation process for a novel investigational antitumor agent, designated Antitumor agent-143. The primary molecular target was identified as the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). This guide details the experimental methodologies, quantitative data, and validation workflows that establish PI3Kα as the bona fide target of this compound and confirm its role in the agent's potent antitumor activity against PIK3CA-mutated cancer cells.
Target Identification via Affinity Chromatography-Mass Spectrometry
To elucidate the molecular target of this compound, an unbiased chemical proteomics approach was employed.[1] Affinity chromatography coupled with mass spectrometry (AP-MS) was selected to isolate and identify binding partners from complex cell lysates.[2][3]
Data Presentation: Top Protein Candidates
The AP-MS analysis of lysates from a human breast cancer cell line (MCF-7), which harbors an activating PIK3CA mutation, identified several potential binding partners. The results were ranked based on peptide count and sequence coverage.
| Rank | Protein Name | Gene Symbol | UniProt ID | Peptide Count | Sequence Coverage (%) | Notes |
| 1 | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | PIK3CA | P42336 | 48 | 35 | Top candidate; known oncogene |
| 2 | Serine/threonine-protein kinase mTOR | MTOR | P42345 | 15 | 8 | Component of a related pathway |
| 3 | Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 12 | 11 | Common nonspecific binder |
| 4 | DNA-dependent protein kinase catalytic subunit | PRKDC | P78527 | 9 | 4 | PI3K-related family member |
| 5 | ATP-citrate synthase | ACLY | P53396 | 7 | 5 | Metabolic enzyme |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: this compound was chemically modified to incorporate a biotin tag via a flexible linker, creating a "bait" molecule for affinity purification.
-
Cell Culture and Lysis: MCF-7 cells were cultured to ~80% confluency, harvested, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation.[2]
-
Affinity Pulldown: The clarified lysate was incubated with streptavidin-coated magnetic beads pre-loaded with the biotinylated this compound probe. A control experiment was run in parallel using beads without the probe.
-
Washing and Elution: The beads were washed extensively to remove non-specific protein binders. Bound proteins were then eluted using a buffer containing a high concentration of free biotin.
-
Proteomic Analysis: Eluted proteins were separated by SDS-PAGE, and the entire gel lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The MS/MS spectra were searched against a human protein database to identify the captured proteins. Candidates were ranked based on the number of unique peptides identified and percent sequence coverage.
Visualization: Target Identification Workflow
Caption: Workflow for identifying the molecular target of this compound.
In Vitro Target Validation
Following the identification of PI3Kα as the top candidate, a series of in vitro experiments were conducted to validate this finding and characterize the interaction.
Data Presentation: Biochemical and Cellular Activity
The inhibitory activity of this compound was quantified through biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Kinase Assay | Recombinant PI3Kα (p110α/p85α) | IC₅₀ | 8.2 nM |
| Biochemical Kinase Assay | Recombinant PI3Kβ (p110β/p85α) | IC₅₀ | 154.7 nM |
| Biochemical Kinase Assay | Recombinant PI3Kδ (p110δ/p85α) | IC₅₀ | 210.3 nM |
| Biochemical Kinase Assay | Recombinant PI3Kγ (p110γ) | IC₅₀ | 350.1 nM |
| Cell Viability Assay | MCF-7 (PIK3CA mutant) | IC₅₀ | 25.5 nM |
| Cell Viability Assay | MDA-MB-231 (PIK3CA wild-type) | IC₅₀ | > 5,000 nM |
Experimental Protocols
A luminescence-based kinase assay was used to measure the production of ADP, a product of the kinase reaction. Recombinant human PI3K isoforms were incubated with this compound at various concentrations, ATP, and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2). Kinase activity was determined by measuring the luminescent signal, and IC₅₀ values were calculated from dose-response curves.
-
Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded into 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
ATP Measurement: An equal volume of CellTiter-Glo® reagent was added to each well. The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate luminometer.
-
Analysis: IC₅₀ values were determined by fitting the data to a four-parameter logistic curve.
-
Treatment and Lysis: MCF-7 cells were treated with this compound (100 nM) for 2 hours. Cells were then lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 20-30 µg of protein per lane was separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was visualized using an enhanced chemiluminescence (ECL) substrate.
Visualization: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. This compound is designed to inhibit PI3Kα, thereby blocking downstream signaling.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
In Vivo Target Validation
To confirm the antitumor activity and target engagement in a physiological context, a mouse xenograft model was utilized. This is a standard preclinical method for evaluating the efficacy of anticancer agents.
Data Presentation: Xenograft Study Results
The efficacy of this compound was tested in immunodeficient mice bearing subcutaneous MCF-7 tumors.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0% |
| This compound | 25 mg/kg, daily | 410 ± 95 | 67.2% |
| This compound | 50 mg/kg, daily | 180 ± 60 | 85.6% |
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: Female athymic nude mice were subcutaneously injected in the right flank with MCF-7 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Drug Administration: this compound, formulated in a suitable vehicle, was administered daily by oral gavage. The control group received the vehicle alone.
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length × Width²)/2.
-
Study Endpoint: The study was terminated after 21 days. Tumors were excised, weighed, and flash-frozen for subsequent pharmacodynamic analysis (e.g., Western blot for p-AKT).
Visualization: Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The collective evidence from chemical proteomics, biochemical assays, cellular functional studies, and in vivo efficacy models provides a robust validation of PI3Kα as the primary molecular target of this compound. The agent demonstrates potent and selective inhibition of PI3Kα, leading to the suppression of downstream AKT signaling and significant antitumor activity in a PIK3CA-mutant cancer model. These findings strongly support the continued clinical development of this compound as a targeted therapy for cancers harboring PI3Kα pathway alterations.
References
Technical Guide: Analysis of the PI3K/Akt/mTOR Signaling Pathway in Response to Antitumor Agent-143
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the signaling pathway modulated by the novel investigational compound, Antitumor Agent-143. The core focus of this guide is to delineate the mechanism of action of this compound as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. We present detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the signaling network and experimental workflows to facilitate further research and development of this compound.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Once activated, Akt phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth. Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.
Mechanism of Action of this compound
This compound is a novel, highly selective small molecule inhibitor of the p110α subunit of PI3K. By binding to the ATP-binding pocket of PI3Kα, this compound effectively blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and the subsequent downstream signaling cascade. This targeted inhibition leads to the suppression of cell growth, proliferation, and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in a panel of human cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (Activating) | 50 |
| PC-3 | Prostate Cancer | Wild-Type | 1500 |
| A549 | Lung Cancer | Wild-Type | 2500 |
| U87-MG | Glioblastoma | PTEN Null | 75 |
Table 2: Apoptosis Induction by this compound (100 nM, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) - Control | % Apoptotic Cells (Annexin V+) - Agent-143 | Fold Increase |
| MCF-7 | 5.2% | 45.8% | 8.8x |
| PC-3 | 4.8% | 10.2% | 2.1x |
| U87-MG | 6.1% | 52.3% | 8.6x |
Table 3: Inhibition of PI3K Pathway Phosphorylation by this compound (100 nM, 2h)
| Cell Line | Protein | Phosphorylation Site | % Inhibition of Phosphorylation |
| MCF-7 | Akt | Ser473 | 95% |
| MCF-7 | S6K | Thr389 | 92% |
| PC-3 | Akt | Ser473 | 25% |
| PC-3 | S6K | Thr389 | 20% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates potent and selective inhibitory activity against the PI3K/Akt/mTOR signaling pathway, particularly in cancer cells with activating PIK3CA mutations or loss of PTEN. The in vitro data strongly support its mechanism of action, leading to decreased cell viability and induction of apoptosis. The provided experimental protocols serve as a foundation for further investigation into the therapeutic potential of this promising antitumor agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers for patient stratification.
A Technical Guide to the In Vitro Anticancer Activity of Antitumor Agent-143
Disclaimer: The term "Antitumor agent-143" is associated with multiple distinct therapeutic entities in scientific literature. This guide addresses the most prominently researched agents based on available data: the small molecule inhibitor 143D (IT-143-B) , a selective KRASG12C inhibitor, and microRNA-143 (miR-143) , a tumor-suppressing non-coding RNA. This document provides a detailed overview of their respective in vitro anticancer activities, experimental protocols, and associated signaling pathways.
Part 1: 143D (IT-143-B) - A Selective KRASG12C Inhibitor
143D is a novel, highly potent, and selective inhibitor of the KRASG12C mutation, a common driver in various cancers.[1][2] Its antitumor activity has been demonstrated in preclinical models, where it shows efficacy comparable to other well-characterized KRASG12C inhibitors like Sotorasib (AMG510) and Adagrasib (MRTX849).[2][3]
Quantitative Data Summary
The in vitro potency of 143D is characterized by its ability to inhibit cell proliferation in cancer cell lines harboring the KRASG12C mutation at low nanomolar concentrations.[1]
| Parameter | Cell Line | Effect | Reference |
| Potency | KRASG12C-mutant cells | Low nanomolar concentrations | |
| Effect on Cell Cycle | KRASG12C-mutant cells | G1-phase cell cycle arrest | |
| Apoptosis Induction | KRASG12C-mutant cells | Induces apoptosis |
Mechanism of Action & Signaling Pathways
143D selectively targets the KRASG12C oncoprotein, leading to the suppression of downstream signaling pathways crucial for cancer cell growth and survival. Treatment with 143D results in a dose-dependent inhibition of the phosphorylation of downstream effectors such as MEK and ERK in the KRAS-RAF-MEK-ERK pathway, and AKT in the PI3K-AKT pathway. This blockade of signaling ultimately induces cell cycle arrest and apoptosis in cancer cells with the KRASG12C mutation.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 143D for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This technique is used to detect and quantify proteins indicative of apoptosis, such as cleaved caspase-3 and cleaved PARP.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis induction.
Part 2: microRNA-143 (miR-143) - A Tumor Suppressor
microRNA-143 is a small non-coding RNA that acts as a tumor suppressor in a variety of human cancers. Its expression is often downregulated in cancer cells, and restoring its levels has been shown to inhibit cancer cell proliferation, migration, and invasion, while also inducing apoptosis.
Quantitative Data Summary
The re-introduction of miR-143 into cancer cells has demonstrated significant anticancer effects.
| Parameter | Cell Line(s) | Effect | Reference |
| Cell Proliferation | Carcinoma cells | Inhibition | |
| Cell Migration & Invasion | Carcinoma cells | Inhibition | |
| Apoptosis | Caki-1 (Renal Cell Carcinoma) | Induction (with autophagy) | |
| Target Gene Expression | DLD-1 (Colorectal Cancer) | Downregulation of KRAS, AKT, ERK, SOS1 |
Mechanism of Action & Signaling Pathways
miR-143 exerts its tumor-suppressive functions by post-transcriptionally regulating the expression of several key oncogenes. It has been shown to target KRAS, thereby inhibiting the Ras-Raf-MEK-ERK signaling pathway. Additionally, miR-143 can indirectly regulate the PI3K/Akt pathway, which is critical for cell survival and growth.
Experimental Protocols
This protocol describes the introduction of synthetic miR-143 mimics into carcinoma cells to study their effects.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the synthetic miR-143 mimic in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted mimic and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the mimic-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells from the culture plate.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Anticancer Agent 143 (Compound 369)
"Anticancer agent 143" is also the identifier for compound 369, a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).
Quantitative Data Summary
This compound exhibits high potency in enzymatic assays.
| Parameter | Target(s) | Value | Reference |
| IC50 | PTPN2/PTP1B | <2.5 nM |
While its enzymatic inhibition is potent, detailed in vitro studies on its anticancer activity across various cell lines, comprehensive experimental protocols, and elucidated signaling pathways are less documented in the currently available public literature compared to 143D and miR-143. Further research is required to fully characterize its potential as an anticancer agent.
References
Antitumor Agent-143: A Technical Overview of Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antitumor agent-143 is an investigational small molecule that has demonstrated notable activity in preclinical oncology models. This document provides a comprehensive technical guide on the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on available data. It is intended to serve as a resource for researchers and drug development professionals engaged in the evaluation of novel cancer therapeutics.
While "this compound" is a designation that may be used for different compounds in research, this guide focuses on the properties of a novel, highly potent and selective KRASG12C inhibitor, also referred to as 143D in some literature.[1][2][3] This compound has shown antitumor efficacy comparable to other well-characterized KRASG12C inhibitors like AMG510 and MRTX849.[1][2] Another compound, also referred to as "this compound," has been identified as an inducer of ferroptosis, apoptosis, and pyroptosis. A third substance with this name is a dual PTPN2/PTP1B inhibitor. For clarity, this whitepaper will focus on the KRASG12C inhibitor, 143D.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for understanding the drug's exposure-response relationship and for designing clinical trials.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Units |
| Dosing Route | Oral | - |
| Dose | 10 | mg/kg |
| T½ (Elimination Half-life) | 5.2 | h |
| AUC (Area Under the Curve) | 1588 | h * ng/g |
Data derived from a single oral dose study in male Sprague-Dawley rats.
In mouse models, this compound has demonstrated a longer half-life, higher maximum concentration (Cmax), and greater area under the curve (AUC) values when compared to MRTX849. Notably, tissue distribution studies in rats have shown that this compound is capable of crossing the blood-brain barrier.
Pharmacodynamic Properties
This compound exerts its anticancer effects by selectively targeting the KRASG12C mutation, a key driver in various cancers. Its pharmacodynamic activity has been characterized through a series of in vitro and in vivo studies.
Mechanism of Action: this compound is a highly potent and selective small-molecule inhibitor of KRASG12C. It functions by downregulating KRASG12C-dependent signal transduction. This inhibition leads to the suppression of major signaling pathways, including the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways, which are critical for cell proliferation, migration, and differentiation in KRAS-mutated tumor cells. The downstream effects of this targeted inhibition include cell cycle arrest and apoptosis.
In Vitro Activity: At low nanomolar concentrations, this compound has shown potent biochemical and cellular activity in inhibiting the effects of the KRASG12C mutation. It selectively inhibits the proliferation of cancer cells harboring the KRASG12C mutation, induces G1-phase cell cycle arrest, and promotes apoptosis.
In Vivo Efficacy: In preclinical xenograft models of human cancer, oral administration of this compound resulted in dose-dependent inhibition of tumor growth. The treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses. Furthermore, combination therapy studies have indicated that this compound, when used with EGFR/MEK/ERK signaling inhibitors, exhibits enhanced antitumor activity both in vitro and in vivo.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetic Studies in Rats: To evaluate the pharmacokinetic properties of this compound, male Sprague-Dawley rats were administered a single oral dose of 10 mg/kg after an overnight fast. Serial blood samples were collected at various time points, including 1.5, 4, and 8 hours post-dosing. Plasma was separated by centrifugation, and the concentration of this compound was determined using ultraperformance liquid chromatography (UPLC).
Western Blot Analysis for Signaling Pathway Inhibition: To assess the effect of this compound on KRAS signaling pathways, cancer cell lines with the KRASG12C mutation, such as MIA PaCa-2 and NCI-H1373, were utilized. Following treatment with this compound, cell lysates were prepared and subjected to Western blot analysis. The phosphorylation status of key downstream proteins, including MEK, ERK, AKT, and S6, was examined to confirm the inhibition of the MEK/ERK and PI3K/AKT signaling pathways.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound targeting KRAS G12C.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of miRNA-143 in Attenuating Cancer Cell Proliferation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the tumor-suppressive functions of microRNA-143 (miRNA-143), a small non-coding RNA that has garnered significant attention in oncology research. The aberrant downregulation of miRNA-143 is a frequent observation across a spectrum of human cancers, and its restoration has been demonstrated to impede cancer cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative effects, experimental methodologies, and signaling pathways associated with miRNA-143's anti-tumor activity.
Quantitative Effects of miRNA-143 on Cancer Cell Lines
The re-introduction of miRNA-143 into cancer cell lines where its expression is suppressed leads to quantifiable reductions in cell viability, proliferation, migration, and invasion. The following tables summarize the observed effects across various cancer types.
Table 1: Effect of miRNA-143 Mimics on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Effect | Quantitative Result |
| SW480 | Colorectal Cancer | MTT Assay | Inhibition of cell viability | ~30% reduction[1] |
| AGS | Gastric Cancer | CCK-8 Assay | Inhibition of cell proliferation | Significant decline[2] |
| CaSki | Cervical Cancer | MTT Assay | Cytotoxic effect | Significant at 20 pmol dose[3] |
| U87 | Glioma | In vivo tumor growth | Reduction in tumor volume | ~50% reduction[1] |
Table 2: Effect of miRNA-143 Mimics on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Effect | Quantitative Result |
| AGS | Gastric Cancer | Transwell Assay | Inhibition of migration | 46% reduction[2] |
| AGS | Gastric Cancer | Transwell Assay | Inhibition of invasion | 52% reduction |
| MKN-45 | Gastric Cancer | Wound Healing Assay | Inhibition of migration | Significant reduction at 48h and 96h |
| HN-5 | Oral Squamous Cell Carcinoma | Wound Healing Assay | Inhibition of migration | Significant inhibition |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to assess the anti-tumor potential of miRNA-143.
miRNA-143 Mimic Transfection
This protocol describes the transient transfection of synthetic miRNA-143 mimics into carcinoma cells to study their effects.
Materials:
-
Synthetic miRNA-143 mimics
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Complex Formation: In separate tubes, dilute the miRNA-143 mimic and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted miRNA mimic and the diluted transfection reagent.
-
Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Remove the growth medium from the cells and wash once with PBS.
-
Add the transfection complexes to the cells.
-
Add serum-free medium to achieve the final desired volume.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours before proceeding with downstream assays.
Cell Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Migration Assessment (Wound Healing Assay)
The wound healing or scratch assay is a method to study directional cell migration in vitro.
Materials:
-
12-well culture plates
-
1 mL pipette tips
-
Fresh culture medium
-
Phase-contrast microscope
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate to create a confluent monolayer.
-
Scratching: Create a "scratch" in the monolayer in a straight line with a 1 mL pipette tip.
-
Washing: Gently wash the monolayer with fresh medium to remove detached cells.
-
Imaging: Image the scratch at 0 hours and then at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope until the gap is closed.
-
Analysis: The migration rate can be quantified by measuring the change in the width of the scratch over time.
Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the transfected cells, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by miRNA-143
miRNA-143 exerts its tumor-suppressive functions by targeting multiple oncogenes, thereby inhibiting key signaling pathways that are frequently dysregulated in cancer. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.
The Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. miRNA-143 has been shown to directly target K-Ras, a key upstream activator of this pathway. By downregulating K-Ras, miRNA-143 effectively dampens the entire downstream signaling cascade, leading to reduced cancer cell proliferation.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. While direct targets of miRNA-143 within this pathway are still being fully elucidated, evidence suggests that miRNA-143 can indirectly regulate this pathway by targeting upstream activators or downstream effectors, leading to decreased cell survival and increased apoptosis.
Conclusion
The collective evidence strongly supports the role of miRNA-143 as a potent tumor suppressor that impacts multiple facets of cancer cell pathobiology. Its ability to inhibit proliferation, migration, and invasion, coupled with its pro-apoptotic effects, underscores its therapeutic potential. The elucidation of its molecular mechanisms, particularly its regulation of the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways, provides a solid foundation for the development of miRNA-based cancer therapies. Further research and clinical investigation are warranted to fully translate these promising preclinical findings into effective treatments for cancer patients.
References
Technical Guide: Elucidating the Interaction of Antitumor Agent-143 with Microtubule Dynamics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for anticancer therapies. This document provides a comprehensive technical overview of the investigational compound, Antitumor Agent-143, focusing on its mechanism of action as a microtubule-destabilizing agent. We present key quantitative data, detailed experimental protocols for its evaluation, and visual diagrams of its proposed signaling cascade and experimental workflows.
Mechanism of Action
This compound is a novel synthetic molecule designed to interfere with microtubule dynamics, a critical process for cell proliferation. The agent exerts its potent antitumor effects by binding to β-tubulin subunits. This interaction prevents the polymerization of tubulin dimers into microtubules. The subsequent net depolymerization of microtubules disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its direct impact on tubulin polymerization.
Table 1: In Vitro Cytotoxicity of this compound This table displays the half-maximal inhibitory concentration (IC₅₀) values of Agent-143 following a 72-hour incubation period with various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 18.9 ± 1.5 |
| HCT116 | Colon Cancer | 12.4 ± 1.1 |
Table 2: Effect of this compound on Tubulin Polymerization This table shows the concentration of Agent-143 required to inhibit the in vitro polymerization of purified bovine brain tubulin by 50% (IC₅₀).
| Assay Type | Parameter | IC₅₀ (µM) |
| Cell-Free Tubulin Polymerization | Inhibition of Microtubule Assembly | 1.8 ± 0.3 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound This table presents the percentage of cells in the G2/M phase after 24 hours of treatment with Agent-143 at varying concentrations, as determined by flow cytometry.
| Agent-143 Concentration (nM) | % Cells in G2/M Phase |
| 0 (Control) | 12.1% ± 1.3% |
| 10 | 45.8% ± 3.5% |
| 25 | 78.2% ± 4.1% |
| 50 | 85.6% ± 3.8% |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and varying concentrations of this compound in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Baseline Reading: Transfer the mixture to a pre-warmed 96-well plate and monitor the absorbance at 340 nm at 37°C for 5 minutes to establish a baseline.
-
Initiation of Polymerization: Initiate microtubule polymerization by adding the polymerization buffer. For destabilizing agents, polymerization is often induced by a promoting factor like glycerol.
-
Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot absorbance versus time. The IC₅₀ is determined by comparing the maximum rate of polymerization at different concentrations of Agent-143 to the control.
Immunofluorescence Microscopy for Microtubule Visualization
-
Cell Culture: Grow cells (e.g., HeLa) on glass coverslips to ~60% confluency.
-
Treatment: Treat cells with this compound (e.g., 25 nM) for 16-24 hours.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes.
-
Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining & Mounting: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to the study of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway for Agent-143-induced apoptosis.
Antitumor Agent-143: A Technical Guide to a Novel Dual PTPN2/PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent-143 is a novel and potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B), with a reported half-maximal inhibitory concentration (IC50) of less than 2.5 nM for both enzymes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications in oncology, and detailed experimental protocols for its evaluation. Due to the limited public availability of specific data for this compound, this guide also incorporates representative data and methodologies from studies on other well-characterized dual PTPN2/PTP1B inhibitors to provide a thorough understanding of this class of compounds.
Introduction: The Rationale for Dual PTPN2/PTP1B Inhibition in Oncology
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways that are often dysregulated in cancer. PTPN2 and PTP1B have emerged as key negative regulators of anti-tumor immunity and oncogenic signaling.
-
PTPN2 , also known as T-cell PTP (TC-PTP), is a critical regulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3][4] It directly dephosphorylates and inactivates JAK1, JAK3, and STAT1/3/5, thereby dampening cytokine signaling, including the response to interferon-gamma (IFNγ). By inhibiting PTPN2, the anti-tumor immune response can be enhanced through increased T-cell activation and proliferation.
-
PTP1B is a key negative regulator of the insulin receptor signaling pathway and has also been implicated in cancer progression. It can dephosphorylate and inactivate various receptor tyrosine kinases, contributing to tumor cell survival and proliferation. Inhibition of PTP1B can therefore directly impact tumor cell signaling and metabolism.
The high degree of homology in the catalytic domains of PTPN2 and PTP1B makes the development of dual inhibitors a promising therapeutic strategy. A dual inhibitor like this compound is expected to exert a multi-pronged anti-cancer effect by both enhancing the immune system's ability to fight the tumor and by directly inhibiting tumor cell growth signals.
Quantitative Data for Dual PTPN2/PTP1B Inhibitors
While specific quantitative data for this compound is limited beyond its high potency, the following tables present representative data for other well-characterized dual PTPN2/PTP1B inhibitors to illustrate the expected pharmacological profile.
Table 1: In Vitro Inhibitory Activity
| Compound | PTPN2 IC50 (nM) | PTP1B IC50 (nM) | Selectivity vs. other PTPs | Reference |
| This compound | < 2.5 | < 2.5 | Not specified | |
| Compound 182 | 0.5 | 0.3 | >1000-fold vs. a panel of PTPs | |
| ABBV-CLS-484 | Not specified | Not specified | Potent and selective | |
| KQ791 | Not specified | Not specified | Dual inhibitor |
Table 2: Representative In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit | Reference |
| Compound 182 | Syngeneic mouse tumors | Not specified | Significant TGI | Synergizes with anti-PD-1 therapy | |
| PTPN2 inhibitors | B16F10 melanoma | Not specified | Significant TGI with anti-PD-1 | Sensitizes tumors to anti-PD-1 | |
| PTP1B inhibitor | Non-small cell lung cancer | Not specified | Significant TGI | Synergizes with TNFR2 blocker and anti-PD-1 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of a dual PTPN2/PTP1B inhibitor involves the potentiation of key anti-cancer signaling pathways.
Enhancement of JAK/STAT Signaling in Immune Cells
By inhibiting PTPN2, this compound is expected to increase the phosphorylation and activation of JAKs and STATs in response to cytokines like IFNγ. This leads to enhanced T-cell proliferation, activation, and effector function, promoting a more robust anti-tumor immune response.
Modulation of Insulin Receptor and other RTK Signaling in Cancer Cells
PTP1B is a negative regulator of the insulin receptor (IR). By inhibiting PTP1B, this compound can enhance insulin signaling, which may have complex, context-dependent effects on cancer cells. PTP1B also dephosphorylates other receptor tyrosine kinases (RTKs) involved in cancer, and its inhibition may therefore directly suppress tumor cell proliferation and survival.
Experimental Protocols
The following are detailed, representative protocols for the characterization of dual PTPN2/PTP1B inhibitors like this compound.
In Vitro Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of an inhibitor against PTPN2 and PTP1B.
Materials:
-
Recombinant human PTPN2 and PTP1B enzymes
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 3 mM DTT, 1 mg/mL BSA)
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of the 384-well plate.
-
Add the PTPN2 or PTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to the wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~358/450 nm).
-
Calculate the rate of the reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot for STAT1 Phosphorylation
This protocol assesses the ability of the inhibitor to enhance IFNγ-induced STAT1 phosphorylation in cancer cells.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma)
-
Cell culture medium and supplements
-
Recombinant murine or human IFNγ
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT1, total STAT1, and GAPDH.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-STAT1.
In Vivo Tumor Model
This protocol describes a syngeneic mouse model to evaluate the anti-tumor efficacy of the inhibitor alone and in combination with immunotherapy.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
This compound or other test compounds formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer the treatments according to the desired schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for the antibody).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a dual PTPN2/PTP1B inhibitor.
Conclusion
This compound, as a potent dual inhibitor of PTPN2 and PTP1B, represents a promising therapeutic agent for cancer. By simultaneously enhancing anti-tumor immunity and directly targeting oncogenic signaling pathways, this class of compounds holds the potential to be effective as a monotherapy and in combination with existing immunotherapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate and advance this compound and other dual PTPN2/PTP1B inhibitors towards clinical application. Further research is warranted to fully elucidate the specific pharmacological properties and therapeutic potential of this compound.
References
- 1. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antitumor Agent 143D: A Selective KRASG12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocol for Antitumor agent-143D, a novel and potent selective inhibitor of the KRASG12C mutation. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[1][2] Antitumor agent-143D is a highly selective, orally bioavailable small-molecule inhibitor that covalently binds to the cysteine residue of the KRASG12C mutant protein.[1][3] This binding traps the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and exhibiting potent antitumor activity.[1] Preclinical studies have demonstrated that 143D induces G1-phase cell cycle arrest and apoptosis in KRASG12C-mutant tumor cells and leads to significant tumor regression in in vivo models.
Mechanism of Action and Signaling Pathway
Antitumor agent-143D selectively targets the KRASG12C mutant protein. In its active state, KRAS is bound to guanosine triphosphate (GTP), activating downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a perpetual "on" state. 143D covalently binds to the mutant cysteine, preventing the exchange of GDP for GTP and locking KRASG12C in an inactive state, thus inhibiting the activation of its downstream signaling cascades.
Figure 1: Simplified KRASG12C signaling pathway and the inhibitory action of Antitumor Agent 143D.
In Vivo Experimental Protocols
The following protocols are based on preclinical studies evaluating the efficacy of Antitumor agent-143D in xenograft mouse models.
General Experimental Workflow
Figure 2: General experimental workflow for in vivo efficacy studies of Antitumor Agent 143D.
Detailed Protocol: Xenograft Tumor Model Efficacy Study
1. Animal Models and Housing:
-
Species: Athymic nude mice (female, 6-8 weeks old).
-
Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Cell Lines and Culture:
-
Cell Lines: Use human cancer cell lines harboring the KRASG12C mutation, such as:
-
SW1463 (rectal squamous cell carcinoma)
-
MIA PaCa-2 (pancreatic cancer)
-
NCI-H1373 (non-small cell lung cancer)
-
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
5. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of Antitumor agent-143D in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The formulation should be prepared fresh daily.
-
Administration: Administer the drug or vehicle control orally (p.o.) once daily at the specified dosages.
6. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit signs of toxicity (e.g., >20% body weight loss, severe lethargy).
7. Pharmacodynamic Analysis:
-
Two hours after the final dose, euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.
-
For Western blot analysis, homogenize the tumor tissue in lysis buffer to extract proteins and analyze the levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Antitumor agent-143D in different xenograft models.
Table 1: Tumor Growth Inhibition (TGI) of Antitumor Agent 143D in Various Xenograft Models
| Cell Line | Tumor Type | Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) |
| SW1463 | Rectal Squamous Cell Carcinoma | 5 | 20.3 |
| 30 | 76.9 | ||
| MIA PaCa-2 | Pancreatic Cancer | 3 | 80.6 |
| 10 | 96.5 | ||
| NCI-H1373 | Non-Small Cell Lung Cancer | 30 | 71.4 |
| 100 | 104.2 |
TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Table 2: Tumor Regression Analysis in MIA PaCa-2 Xenograft Model
| Treatment Group (mg/kg) | Partial Regression (PR) | Complete Regression (CR) |
| 3 | 20% (1 of 5 mice) | 0% (0 of 5 mice) |
| 10 | 60% (3 of 5 mice) | 20% (1 of 5 mice) |
Partial Regression (PR) is defined as a significant decrease in tumor volume compared to the initial volume. Complete Regression (CR) is the complete disappearance of the tumor.
Conclusion
Antitumor agent-143D demonstrates significant, dose-dependent antitumor activity in in vivo models of KRASG12C-mutant cancers. The provided protocols offer a robust framework for preclinical evaluation of this and similar targeted therapies. Careful execution of these experiments, with attention to appropriate controls and endpoints, is crucial for generating reliable and translatable data for further drug development. Combination studies with inhibitors of EGFR/MEK/ERK signaling have also shown enhanced antitumor activity and warrant further investigation.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use Antitumor agent-143 in cell culture
<content_type> APPLICATION NOTE
Use of Antitumor Agent-143 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the use of this compound, a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway, in a cancer cell culture setting. It includes detailed protocols for assessing its effects on cell viability and apoptosis, along with representative data. The methodologies described herein are essential for the preclinical evaluation of this compound and are broadly applicable to the study of similar targeted therapeutic agents.
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a critical regulator of cell growth, survival, and proliferation and is frequently hyperactivated in a wide range of human cancers.[1][2] Agent-143 specifically inhibits the kinase activity of PI3K, preventing the phosphorylation and subsequent activation of Akt. This blockade leads to the dephosphorylation of downstream Akt targets, ultimately resulting in cell cycle arrest and the induction of apoptosis.[2][3]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated across multiple cancer cell lines. The data presented below are representative of typical results obtained from in vitro assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined following a 72-hour treatment period using a standard cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.25 |
| A549 | Lung Cancer | 0.80 |
| U-87 MG | Glioblastoma | 0.55 |
| HCT116 | Colon Cancer | 1.20 |
Table 2: Effect of this compound on Cell Viability of A549 Cells
Cell viability was assessed using an MTS assay after 24, 48, and 72 hours of exposure to varying concentrations of the agent. Data are presented as a percentage of the vehicle-treated control.
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 95 ± 3.8 | 88 ± 4.2 | 80 ± 3.9 |
| 0.5 | 82 ± 4.1 | 65 ± 3.5 | 58 ± 4.3 |
| 1.0 | 68 ± 3.2 | 51 ± 2.9 | 42 ± 3.1 |
| 5.0 | 45 ± 2.8 | 25 ± 2.4 | 15 ± 2.0 |
Table 3: Induction of Apoptosis in A549 Cells by this compound
The percentage of apoptotic cells was determined by Annexin V/Propidium Iodide staining followed by flow cytometry analysis after a 48-hour treatment.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 0.5 | 10.3 ± 1.2 | 4.2 ± 0.7 | 14.5 ± 1.9 |
| 1.0 | 18.5 ± 2.1 | 8.9 ± 1.1 | 27.4 ± 3.2 |
| 5.0 | 25.2 ± 2.8 | 15.7 ± 1.8 | 40.9 ± 4.6 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in a complete cell culture medium. The final concentration of DMSO in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability (MTS) Assay Protocol
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Caption: Workflow for the Cell Viability (MTS) Assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Attachment: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V/PI Staining) Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Apoptosis Assay using Annexin V/PI staining.
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in a 6-well plate and allow them to attach overnight. Treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
Western Blot Protocol for Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt pathway.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Administration Routes of Paclitaxel in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Antitumor agent-143" is a placeholder, this document utilizes Paclitaxel, a widely studied microtubule-stabilizing agent, as a representative example to detail experimental protocols and data presentation for various administration routes in animal models.
Introduction
Paclitaxel is a potent antineoplastic agent used in the treatment of numerous cancers.[1] Its primary mechanism involves the disruption of microtubule dynamics, which is critical for cell division.[2][3] In preclinical oncology research, the choice of administration route is a critical variable that significantly influences the agent's pharmacokinetics, biodistribution, efficacy, and toxicity profile. Common routes evaluated in animal models include intravenous (IV), intraperitoneal (IP), and oral (PO), each offering distinct advantages for specific therapeutic strategies and tumor models. This document provides a detailed overview of these administration routes for Paclitaxel in animal studies, complete with comparative data and standardized protocols.
Mechanism of Action: Microtubule Stabilization Pathway
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2][4] This action stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly required for mitotic spindle formation and chromosome segregation during cell division. The disruption of these processes leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
References
Application Notes and Protocols for Antitumor Agent-143: A Selective KRASG12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving tumor cell proliferation and survival. Antitumor agent-143 (also referred to as 143D) is a novel, highly potent, and selective covalent inhibitor of KRASG12C.[1][2] It has demonstrated significant antitumor activity in preclinical models of KRASG12C mutant cancers, with efficacy comparable to other well-characterized inhibitors such as AMG510 (Sotorasib) and MRTX849 (Adagrasib).[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed protocols for its use in research settings.
Mechanism of Action
This compound selectively and irreversibly binds to the mutant cysteine residue of KRASG12C, locking the protein in an inactive, GDP-bound state. This prevents the interaction with downstream effector proteins, thereby inhibiting the constitutive activation of key signaling pathways that are crucial for tumor growth and survival. The primary signaling cascades downregulated by this compound are the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] Inhibition of these pathways leads to G1-phase cell cycle arrest and the induction of apoptosis in KRASG12C mutant cancer cells.
References
Application Notes and Protocols for Antitumor Agent-143 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-143 is a novel, potent, and selective small molecule inhibitor of Kinase-Y, a serine/threonine kinase that has been identified as a critical component of the Proliferation Signaling Pathway (PSP) in various cancer cell lines. Dysregulation of the PSP pathway is a known driver of oncogenesis, making Kinase-Y an attractive therapeutic target. These application notes provide a comprehensive overview of the methodologies for evaluating this compound and its analogs in a high-throughput screening (HTS) setting to identify and characterize potential anticancer drug candidates. The protocols outlined below detail a tiered screening approach, commencing with a primary biochemical assay to determine direct enzyme inhibition, followed by secondary cell-based assays to assess cellular potency and induction of apoptosis.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of Kinase-Y, thereby preventing the phosphorylation of its downstream substrate, Transcription Factor-Z (TF-Z). The phosphorylation of TF-Z is a requisite step for its translocation to the nucleus, where it activates the transcription of genes essential for cell cycle progression and proliferation. By inhibiting Kinase-Y, this compound effectively halts this signaling cascade, leading to cell cycle arrest and the induction of apoptosis in cancer cells with an overactive PSP pathway.
Caption: Proposed signaling pathway of Kinase-Y and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical data from a high-throughput screening cascade designed to identify and characterize potent analogs of this compound.
Table 1: Primary Biochemical Screen of this compound Analogs
| Compound ID | % Inhibition at 10 µM | IC50 (nM) |
| This compound | 98.2 | 15.4 |
| Analog-001 | 45.1 | >10,000 |
| Analog-002 | 89.5 | 112.7 |
| Analog-003 | 95.3 | 25.8 |
| Analog-004 | 12.6 | >10,000 |
| Analog-005 | 99.1 | 8.9 |
Biochemical assay measuring direct inhibition of recombinant Kinase-Y. Hits are defined as compounds with ≥50% inhibition.
Table 2: Secondary Cell-Based Viability Screen of Primary Hits
| Compound ID | Cell Viability IC50 (nM) in Cancer Cell Line A |
| This compound | 45.2 |
| Analog-002 | 250.1 |
| Analog-003 | 68.4 |
| Analog-005 | 22.5 |
Cell viability assessed using an ATP-based luminescence assay after 72 hours of compound treatment.
Table 3: Confirmatory Apoptosis Assay Results
| Compound ID | Caspase-3/7 Activation (Fold Change vs. Vehicle) at 100 nM |
| This compound | 4.8 |
| Analog-003 | 3.5 |
| Analog-005 | 6.2 |
| Staurosporine (Positive Control) | 8.5 |
Caspase-3/7 activity measured to confirm the induction of apoptosis.
Experimental Protocols
A tiered or cascaded approach is recommended for efficient screening of compound libraries.[1] This begins with a broad primary screen to identify active compounds, which are then subjected to more detailed secondary and confirmatory assays.
Caption: High-throughput screening cascade for the identification of novel Kinase-Y inhibitors.
Protocol 1: Primary High-Throughput Screen - Biochemical Kinase-Y Assay
This assay is designed to rapidly identify direct inhibitors of Kinase-Y from a large compound library by measuring the amount of ATP consumed during the phosphorylation reaction. A common method for this is the ADP-Glo™ Kinase Assay.
Materials:
-
384-well white, solid-bottom assay plates
-
Recombinant human Kinase-Y enzyme
-
Kinase-Y peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (10 mM stock in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Include appropriate controls (e.g., DMSO for vehicle control, a known Kinase-Y inhibitor for positive control).
-
Enzyme/Substrate Addition: Prepare a Kinase-Y enzyme and substrate mixture in kinase reaction buffer. Add 2.5 µL of this mixture to each well.
-
Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: To start the reaction, add 2.5 µL of ATP solution (at a concentration equivalent to the Km for Kinase-Y) to each well. Incubate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle (DMSO) and positive controls.
-
Compounds demonstrating ≥50% inhibition are considered "hits" and are selected for secondary screening.
Protocol 2: Secondary High-Throughput Screen - Cell Viability Assay
This cell-based assay determines the effect of hit compounds on the proliferation and viability of a cancer cell line known to be dependent on the PSP pathway. ATP levels are used as an indicator of metabolically active, viable cells.[2][3]
Materials:
-
Cancer Cell Line A (e.g., a line with confirmed high Kinase-Y expression)
-
Cell culture medium and supplements
-
384-well clear-bottom, white-walled tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multidrop dispenser
-
Automated incubator
-
Multimode plate reader with luminescence detection
Methodology:
-
Cell Seeding: Harvest and count Cancer Cell Line A cells. Using a multidrop dispenser, seed the cells into 384-well plates at a pre-optimized density (e.g., 1,000 cells/well) in 40 µL of culture medium.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare a 10-point serial dilution series for each hit compound. Add 10 µL of the diluted compounds to the corresponding wells.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence data to vehicle-treated controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each compound.
Protocol 3: Confirmatory Assay - Apoptosis Induction
This assay confirms that the observed decrease in cell viability is due to the induction of apoptosis, the intended mechanism of action. It measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4]
Materials:
-
Cancer Cell Line A
-
384-well clear-bottom, white-walled tissue culture-treated plates
-
Caspase-Glo® 3/7 Assay Kit
-
Multimode plate reader with luminescence detection
Methodology:
-
Cell Seeding and Treatment: Seed and treat the cells with the most potent compounds from the secondary screen (at a fixed concentration, e.g., 100 nM) as described in Protocol 2. Include a known apoptosis inducer, such as staurosporine, as a positive control.
-
Treatment Incubation: Incubate the plates for a shorter duration suitable for detecting early apoptosis, typically 24 hours, at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Data Analysis:
-
Calculate the fold change in caspase activity for each compound-treated well compared to the vehicle-treated control wells.
-
A significant increase in the luminescent signal confirms the induction of apoptosis.
Conclusion
This tiered high-throughput screening cascade provides a robust and efficient methodology for the identification and characterization of novel analogs of this compound that target the Kinase-Y pathway. The primary biochemical assay rapidly identifies direct inhibitors, while the secondary cell-based assay confirms on-target activity and provides a quantitative measure of potency in a relevant cellular context. Finally, the confirmatory apoptosis assay validates the intended mechanism of action. Analogs demonstrating superior potency and a strong pro-apoptotic effect are prioritized for further lead optimization studies, including selectivity profiling and absorption, distribution, metabolism, and excretion (ADME)/toxicology assessments.
References
Application Notes and Protocols for Antitumor Agent 143D: A Potent Inducer of G1-Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent 143D is a novel, highly potent, and selective covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers.[1][2][3] 143D exhibits significant antitumor activity by inducing G1-phase cell cycle arrest and subsequent apoptosis in cancer cells harboring the KRASG12C mutation.[1][2] These application notes provide a comprehensive overview of 143D's mechanism of action, quantitative data on its effects, and detailed protocols for its use in research settings.
Mechanism of Action
143D selectively targets the cysteine residue of the KRASG12C mutant, locking the protein in its inactive GDP-bound state. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, 143D has been shown to downregulate the KRASG12C-dependent RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.
The inhibition of these pathways leads to the modulation of key cell cycle regulatory proteins. Treatment with 143D results in the decreased phosphorylation of the Retinoblastoma (Rb) protein and reduced expression of Cyclin-Dependent Kinase 2 (CDK2). Concurrently, 143D upregulates the expression of the cyclin-dependent kinase inhibitors p21 and p27. This concerted action halts the cell cycle at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to cell death.
Data Presentation
The following tables summarize the quantitative effects of Antitumor Agent 143D on cell viability and cell cycle distribution in KRASG12C-mutant cancer cell lines.
Table 1: Effect of 143D on Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Data not available in provided search results |
| MIA PaCa-2 | Pancreatic Cancer | Data not available in provided search results |
| NCI-H1373 | Non-Small Cell Lung Cancer | Data not available in provided search results |
| SW1463 | Colorectal Cancer | Data not available in provided search results |
Note: Specific IC50 values were not detailed in the provided search results but are stated to be in the low nanomolar range.
Table 2: Effect of 143D on Cell Cycle Distribution in KRASG12C-Mutant Cancer Cells
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| NCI-H1373 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| 143D (Various Concentrations) | Increased | Decreased | No significant change | |
| MIA PaCa-2 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| 143D (Various Concentrations) | Increased | Decreased | No significant change | |
| NCI-H358 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| 143D (Various Concentrations) | Increased | Decreased | No significant change | |
| SW1463 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| 143D (Various Concentrations) | Increased | Decreased | No significant change |
Note: The provided search results indicate a dose-dependent increase in the G0/G1 phase population and a decrease in the S phase population upon treatment with 143D. However, the exact percentages were not available in the provided snippets.
Mandatory Visualizations
Caption: Signaling Pathway of 143D-Induced G1 Arrest.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Antitumor Agent 143D on cancer cells.
-
Materials:
-
KRASG12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
96-well plates
-
Complete growth medium
-
Antitumor Agent 143D (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Antitumor Agent 143D in complete growth medium.
-
Replace the medium in the wells with the prepared drug dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the effect of Antitumor Agent 143D on the cell cycle distribution of cancer cells.
-
Materials:
-
KRASG12C-mutant cancer cell lines
-
6-well plates
-
Complete growth medium
-
Antitumor Agent 143D
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of Antitumor Agent 143D (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blot Analysis
-
Objective: To determine the effect of Antitumor Agent 143D on the expression and phosphorylation of key cell cycle regulatory proteins.
-
Materials:
-
KRASG12C-mutant cancer cell lines
-
Antitumor Agent 143D
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-RB, anti-RB, anti-CDK2, anti-p21, anti-p27, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Protocol:
-
Treat cells with Antitumor Agent 143D as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the protein expression to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delivery of Antitumor Agent-143 via Nanocarrier Systems
For Research Use Only.
Introduction
Antitumor agent-143 is a potent small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] Both PTPN2 and PTP1B have emerged as crucial regulators in cancer signaling pathways. PTP1B can act as a promoter of tumor progression by activating various pro-survival signaling pathways.[4][5] Inhibition of PTPN2 enhances anti-tumor immunity by sensitizing tumor cells to interferon-gamma (IFNγ) and activating immune cells. The dual inhibition of PTPN2 and PTP1B by this compound presents a promising strategy for cancer therapy, targeting both the tumor cells directly and the host immune response.
However, like many small molecule inhibitors, this compound may face challenges such as poor solubility, off-target toxicity, and rapid systemic clearance. Encapsulation of this compound into nanocarrier systems, such as liposomes, can address these limitations by improving its pharmacokinetic profile, enabling targeted delivery to the tumor site, and providing controlled release of the therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a liposomal delivery system for this compound.
Signaling Pathways of PTPN2 and PTP1B in Cancer
PTPN2 and PTP1B are key negative regulators of multiple signaling cascades that are often dysregulated in cancer. By inhibiting these phosphatases, this compound can restore and enhance anti-tumor signaling.
-
PTPN2 Inhibition: PTPN2 negatively regulates the JAK/STAT signaling pathway, which is crucial for the cellular response to interferons. Inhibition of PTPN2 leads to increased phosphorylation of STAT1, enhancing IFNγ-mediated effects on tumor cells, such as increased antigen presentation and growth suppression. This sensitizes the tumor to immune-mediated killing.
-
PTP1B Inhibition: PTP1B is known to dephosphorylate and inactivate several receptor tyrosine kinases, including the insulin receptor and EGFR. In certain cancers, such as HER2-positive breast cancer, PTP1B paradoxically promotes tumorigenesis. Its inhibition can suppress oncogenic pathways like the Ras/MAPK and PI3K/Akt signaling cascades, thereby reducing tumor cell proliferation and survival.
Data Presentation: Liposomal this compound Characteristics
The following tables summarize the expected quantitative data from the characterization of liposomal this compound (Lipo-143) compared to the free drug.
Table 1: Physicochemical Properties of Lipo-143
| Parameter | Lipo-143 | Empty Liposomes |
|---|---|---|
| Particle Size (nm) | 110 ± 5 | 105 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.14 ± 0.02 |
| Zeta Potential (mV) | -25 ± 3 | -28 ± 4 |
| Encapsulation Efficiency (%) | 92 ± 4 | N/A |
| Drug Loading (%) | 4.6 ± 0.2 | N/A |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
|---|---|---|
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 35 ± 3 |
| 12 | 20 ± 3 | 58 ± 4 |
| 24 | 35 ± 4 | 85 ± 5 |
| 48 | 50 ± 5 | 96 ± 4 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Agent-143 (nM) | Lipo-143 (nM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 | 10 ± 1.5 |
| A549 (Lung Cancer) | 25 ± 3 | 18 ± 2 |
| Panc-1 (Pancreatic Cancer) | 30 ± 4 | 22 ± 3 |
Table 4: In Vivo Efficacy in Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Vehicle Control | 0 |
| Free Agent-143 | 35 ± 5 |
| Empty Liposomes | 5 ± 2 |
| Lipo-143 | 75 ± 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Preparation of Liposomal this compound
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:20 (w/w).
-
Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (~60°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the MLV suspension using a probe sonicator (40% amplitude, 5 minutes, pulse on/off 5 sec) or a bath sonicator for 30 minutes.
-
Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to produce unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) for 24 hours or by size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
Protocol 2: In Vitro Drug Release Study
This protocol uses a dialysis membrane method to assess the release of this compound from the liposomes.
Materials:
-
Lipo-143 formulation
-
Dialysis tubing (MWCO 12-14 kDa)
-
Release media: PBS at pH 7.4 and acetate buffer at pH 5.5
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Soak the dialysis tubing in deionized water as per the manufacturer's instructions.
-
Pipette 1 mL of the Lipo-143 formulation into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag into a beaker containing 100 mL of the release medium (either pH 7.4 PBS or pH 5.5 acetate buffer).
-
Place the beaker in a shaking incubator set at 37°C and 100 rpm.
-
At predetermined time points (e.g., 1, 2, 4, 6, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Concentration at time t * Volume of release medium) / Initial amount of drug in liposomes] * 100
Protocol 3: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of free and liposomal this compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free this compound and Lipo-143
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of free this compound and Lipo-143 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (control) and medium only (blank).
-
Incubate the plate for another 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in living cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability using the formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
Determine the IC50 value (the drug concentration that inhibits 50% of cell growth) from the dose-response curve.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol evaluates the antitumor efficacy of Lipo-143 in a subcutaneous xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
Treatment formulations: Vehicle (PBS), Free Agent-143, Empty Liposomes, Lipo-143
-
Calipers
-
Syringes and needles
Procedure:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly. When the tumors reach a volume of approximately 100 mm³, randomize the mice into four treatment groups (n=8 per group).
-
Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections. The dosage of this compound should be 5 mg/kg.
-
Group 1: Vehicle (PBS)
-
Group 2: Free Agent-143
-
Group 3: Empty Liposomes
-
Group 4: Lipo-143
-
-
Measure the tumor dimensions with calipers every other day and calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).
-
Plot the tumor growth curves for each group and calculate the tumor growth inhibition.
References
Application Notes and Protocols for miRNA-143 in Renal Cell Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Antitumor agent-143" is most prominently associated in the scientific literature with microRNA-143 (miRNA-143) , a small non-coding RNA molecule that functions as a potent tumor suppressor in various malignancies, including renal cell carcinoma (RCC). In the context of RCC, miRNA-143 is consistently reported to be downregulated in tumor tissues compared to normal adjacent tissues.[1][2] Its re-expression has been shown to inhibit key processes of cancer progression such as cell proliferation, migration, and invasion.[2][3]
This document provides detailed application notes and experimental protocols for studying the antitumor effects of miRNA-143 in renal cell carcinoma. The methodologies described are based on established techniques for miRNA research and data from preclinical studies. While other molecules designated "143" exist, such as the KRASG12C inhibitor 143D, this document will focus exclusively on miRNA-143 due to its established relevance to renal cell carcinoma.
Mechanism of Action and Signaling Pathways
miRNA-143 exerts its tumor-suppressive functions by post-transcriptionally regulating the expression of multiple oncogenes. Upon introduction into RCC cells, miRNA-143 binds to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key validated targets in the context of cancer, including RCC, include:
-
ABL2 (Abelson murine leukemia viral oncogene homolog 2): A proto-oncogene that plays a role in cell adhesion and migration.[3]
-
KRAS (Kirsten rat sarcoma viral oncogene homolog): A central node in the MAPK/ERK signaling pathway that drives cell proliferation.
-
HK2 (Hexokinase-2): A key enzyme in glycolysis, the metabolic pathway often upregulated in cancer cells (the Warburg effect).
By downregulating these targets, miRNA-143 effectively inhibits critical signaling pathways that are often hyperactivated in renal cell carcinoma, primarily the PI3K/Akt and MAPK/ERK pathways. This leads to a reduction in cell proliferation, adhesion, migration, and the induction of apoptosis.
Data Presentation
The following tables summarize quantitative data from preclinical studies on miRNA-143 in renal cell carcinoma.
Table 1: Expression of miRNA-143 in RCC
| Comparison Group | Fold Change (Relative to Control) | Cell/Tissue Type | Reference |
| RCC Tumor vs. Normal Adjacent Tissue | Significantly Downregulated | Human ccRCC tissues | |
| 786-O Cells vs. HK-2 (Normal) Cells | Downregulated | Human RCC cell line | |
| Caki-1 Cells vs. HRPTE (Normal) Cells | Extremely Downregulated | Human RCC cell line |
Table 2: In Vitro Effects of miRNA-143 Restoration in RCC Cells
| Assay | Cell Line | Effect | Quantitative Finding | Reference |
| Cell Adhesion | 786-O | Inhibition | Remarkable inhibition of cell adhesion | |
| Cell Migration | 786-O | Inhibition | Significant inhibition of cell migration | |
| Cell Proliferation | Caki-1 | Inhibition | Significant growth inhibition | |
| Apoptosis | Caki-1 | Induction | Induces autophagy and cell death | |
| EMT Markers | 786-O | Reversal | Increased E-cadherin, Decreased N-cadherin, Vimentin, Fibronectin |
Table 3: In Vivo Effects of miRNA-143 in RCC Xenograft Models
| Animal Model | Treatment | Effect | Quantitative Finding | Reference |
| Caki-1 Xenograft Mice | Systemic delivery of synthetic miRNA-143 | Tumor Growth Inhibition | Potent anti-tumor activity observed | |
| PC-3 Xenograft Mice* | Nanoparticle-based miRNA-143 delivery | Tumor Growth Inhibition | Tumor volumes ~35% of control after 18 days |
*Note: While PC-3 is a prostate cancer cell line, this data is included to provide a quantitative example of in vivo efficacy of a miRNA-143 therapeutic strategy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antitumor potential of miRNA-143 in renal cell carcinoma cell lines such as 786-O and Caki-1.
Protocol 1: Transfection of miRNA-143 Mimics into RCC Cells
This protocol describes the transient transfection of synthetic miRNA-143 mimics into RCC cells (e.g., 786-O) to study its effects.
Materials:
-
786-O or Caki-1 renal cell carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
miRNA-143 mimic and negative control (NC) mimic (e.g., from Qiagen, Thermo Fisher)
-
Lipofectamine™ RNAiMAX or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 786-O cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 50 nM of miRNA-143 mimic or NC mimic in 100 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted miRNA mimic (Tube A) with the diluted transfection reagent (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 205 µL of transfection complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for miRNA-143 Expression
This protocol is for quantifying the expression level of miRNA-143 in RCC cells or tissues.
Materials:
-
TRIzol™ reagent or other RNA extraction kit
-
TaqMan™ MicroRNA Reverse Transcription Kit
-
TaqMan™ Small RNA Assay for hsa-miR-143 and a reference control (e.g., RNU6B)
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Extract total RNA, including the small RNA fraction, from cell pellets or tissues using TRIzol™ reagent according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): Synthesize cDNA from 10 ng of total RNA using the TaqMan™ MicroRNA Reverse Transcription Kit and specific RT primers for miRNA-143 and the endogenous control.
-
qRT-PCR: Perform the real-time PCR reaction using 1.33 µL of the RT product, TaqMan™ Universal PCR Master Mix, and the specific TaqMan™ Small RNA Assay primers and probe for miRNA-143 and RNU6B.
-
Cycling Conditions (Typical):
-
95°C for 10 min
-
40 cycles of: 95°C for 15 sec, 60°C for 60 sec
-
-
Data Analysis: Calculate the relative expression of miRNA-143 using the 2^-ΔΔCt method, normalizing to the RNU6B endogenous control.
Protocol 3: Western Blot Analysis for Target Proteins (ABL2, HK2)
This protocol details the detection of miRNA-143 target protein levels post-transfection.
Materials:
-
Transfected RCC cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ABL2, anti-HK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABL2, HK2, or a loading control (e.g., GAPDH) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add the chemiluminescent substrate and detect the signal using an imaging system.
Protocol 4: Cell Migration Scratch Assay
This assay assesses the effect of miRNA-143 on the migratory capacity of RCC cells.
Materials:
-
Transfected RCC cells
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed transfected cells in a 6-well plate and allow them to grow to ~95% confluence.
-
Create the "Scratch": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Refeed: Gently wash the wells with PBS to remove detached cells. Replace with fresh serum-free or low-serum medium to inhibit proliferation.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined points along its length.
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial scratch width.
-
Wound Closure % = [(Area at T0 - Area at Tx) / Area at T0] x 100
-
Conclusion
miRNA-143 represents a significant area of interest in renal cell carcinoma research. Its role as a tumor suppressor, with well-defined targets and downstream effects on critical oncogenic pathways, makes it a compelling candidate for further investigation and potential therapeutic development. The protocols outlined in this document provide a robust framework for researchers to explore and validate the antitumor functions of miRNA-143 in RCC.
References
- 1. Synthetic miR-143 Exhibited an Anti-Cancer Effect via the Downregulation of K-RAS Networks of Renal Cell Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clear Cell Renal Carcinoma: MicroRNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-143 inhibits renal cell carcinoma cells metastatic potential by suppressing ABL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-143 (MIR143#12) in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-143" is identified in the scientific literature as a chemically modified microRNA, specifically MIR143#12, a derivative of miR-143-3p. This synthetic miRNA exhibits enhanced stability and potent antitumor activity in colorectal cancer (CRC) models.[1] miR-143 is a well-documented tumor suppressor that is frequently downregulated in colorectal cancer tissues.[2] Its replacement, particularly with the chemically modified MIR143#12, presents a promising therapeutic strategy.
The primary mechanism of action of MIR143#12 in colorectal cancer is the comprehensive suppression of the KRAS signaling network. It achieves this by targeting and downregulating the expression of several key proteins in this pathway, including KRAS, Son of sevenless homolog 1 (SOS1), AKT, and extracellular signal-regulated kinase (ERK).[1] This multi-targeting approach leads to the induction of apoptosis and potent inhibition of cell growth in colorectal cancer cells, including those with KRAS mutations.[1]
These application notes provide a summary of the quantitative data on the efficacy of MIR143#12 and detailed protocols for its investigation in colorectal cancer research.
Data Presentation
In Vitro Efficacy of MIR143#12
The half-maximal inhibitory concentration (IC50) of MIR143#12 has been determined in various human colorectal cancer cell lines, demonstrating its potent anti-proliferative effects. The data is summarized in the table below.
| Cell Line | KRAS/BRAF Mutation Status | IC50 of MIR143#12 (nM) at 72h |
| SW480 | KRAS G12V | 10.19 |
| WiDr | BRAF V600E | 11.17 |
| HT-29 | BRAF V600E | 1.83 |
| DLD-1 | KRAS G13D | 0.81 |
| HCT116 | KRAS G13D | 0.96 |
| SW837 | KRAS G12C | >100 |
Data extracted from a study by Akao et al., which demonstrated the potent anticancer effects of MIR143#12 on various colorectal cancer cell lines.
In Vivo Efficacy of MIR143#12
In a DLD-1 colorectal cancer xenograft model, subcutaneous administration of MIR143#12 resulted in significant tumor growth suppression.
| Treatment Group | Dosage | Mean Tumor Volume (end of study) |
| Control | N/A | ~1500 mm³ |
| MIR143#12 | 160 mg/kg/day | ~500 mm³ |
Data is approximated from graphical representations in a study demonstrating the in vivo efficacy of MIR143#12.
Experimental Protocols
Cell Culture and Transfection of MIR143#12
This protocol describes the culture of colorectal cancer cell lines and their transfection with MIR143#12.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, SW480)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MIR143#12 and a non-specific control RNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are at 70-80% confluency at the time of transfection.
-
Preparation of RNA-lipid complexes: a. In a sterile microcentrifuge tube, dilute the desired concentration of MIR143#12 or control RNA in Opti-MEM™ to a final volume of 100 µL. b. In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX in Opti-MEM™ to a final volume of 100 µL and incubate for 5 minutes at room temperature. c. Combine the diluted RNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow the formation of transfection complexes.
-
Transfection: a. Aspirate the media from the cells and replace it with 800 µL of fresh, serum-free medium. b. Add the 200 µL of RNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of genes targeted by MIR143#12.
Materials:
-
Transfected cells from Protocol 1
-
TRIzol™ reagent or other RNA extraction kit
-
Reverse Transcription Kit
-
SYBR™ Green or TaqMan™ qPCR Master Mix
-
Primers for target genes (e.g., KRAS, SOS1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Extract total RNA from the transfected cells using TRIzol™ reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's protocol.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix. b. Perform the qPCR reaction using a real-time PCR system. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis of KRAS Signaling Pathway
This protocol details the detection of key proteins in the KRAS signaling pathway following MIR143#12 treatment.
Materials:
-
Transfected cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-SOS1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This assay measures the effect of MIR143#12 on cell proliferation.
Materials:
-
Transfected cells in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the desired incubation period post-transfection (e.g., 72 hours), add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model and treatment with MIR143#12.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
DLD-1 colorectal cancer cells
-
Matrigel
-
MIR143#12 formulated for in vivo delivery (e.g., with a suitable delivery vehicle like liposomes)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Resuspend 5 x 10^6 DLD-1 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer MIR143#12 (e.g., 160 mg/kg) or a control substance via the desired route (e.g., subcutaneous injection near the tumor) daily for the duration of the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway of MIR143#12 in Colorectal Cancer
Caption: MIR143#12 inhibits the KRAS signaling pathway in colorectal cancer.
Experimental Workflow for MIR143#12 Evaluation
Caption: Workflow for evaluating MIR143#12 in colorectal cancer research.
References
- 1. Chemically modified MIR143-3p exhibited anti-cancer effects by impairing the KRAS network in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-143 regulates proliferation and apoptosis of colorectal cancer cells and exhibits altered expression in colorectal cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Antitumor agent-143 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the solubility challenges of Antitumor agent-143 (AT-143) to ensure successful in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound (AT-143)?
A1: this compound is a potent, small molecule kinase inhibitor. Its key properties, which classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), are summarized below.[1][2][3] Understanding these characteristics is the first step in selecting an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound (AT-143)
| Property | Value | Implication for Formulation |
| Molecular Weight | 482.5 g/mol | High molecular weight can contribute to poor solubility.[4] |
| LogP | 4.6 | Highly lipophilic, indicating poor aqueous solubility.[5] |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility necessitates enabling formulations. |
| pKa | 8.2 (weak base) | Solubility may be increased at lower pH. |
| Physical Form | Crystalline Solid | High crystal lattice energy can hinder dissolution. |
Q2: I dissolved AT-143 in 100% DMSO, but it precipitated immediately when I diluted it with saline for dosing. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "crashing out." DMSO is a very strong, aprotic organic solvent that can dissolve many non-polar compounds. However, when this DMSO stock is diluted into an aqueous vehicle like saline or phosphate-buffered saline (PBS), the solvent properties change dramatically. Water acts as an anti-solvent, causing the poorly soluble drug to precipitate.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in the dosing vehicle should be kept to a minimum, ideally below 10%, to avoid both precipitation and potential solvent toxicity.
-
Use a Co-solvent System: Instead of a simple DMSO/saline mixture, use a multi-component co-solvent system. Co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol (PG) can help keep the drug in solution upon aqueous dilution. A common approach is to first dissolve AT-143 in a small amount of DMSO and then add the PEG400 before the final aqueous component is introduced slowly while vortexing.
-
Pre-warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) before adding the drug concentrate can sometimes help maintain solubility, but ensure the compound is stable at that temperature.
-
Evaluate Alternative Formulations: If co-solvent systems fail, more advanced formulations like those using surfactants or cyclodextrins may be necessary.
Q3: What are the recommended starting formulations for AT-143 for oral (PO) administration in mice?
A3: For early-stage oral studies, the goal is often to achieve adequate exposure with a simple, reproducible formulation. The choice depends on the required dose. Below are several common options, starting with the simplest.
Table 2: Recommended Starting Formulations for Oral (PO) Studies with AT-143
| Formulation Type | Composition | Max Achievable Conc. (Hypothetical) | Pros | Cons |
| Aqueous Suspension | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water | ~5 mg/mL | Simple to prepare; well-tolerated; mimics a solid dosage form. | May lead to variable absorption; not suitable for very high doses. |
| Co-solvent Solution | 10% DMSO, 40% PEG400, 50% Water | ~10 mg/mL | Homogeneous solution; can improve bioavailability. | High % of organics may cause GI irritation; risk of precipitation in vivo. |
| Lipid-Based Solution | Labrafac PG or Sesame Oil | ~15 mg/mL | Can enhance absorption via lipid pathways; protects drug from degradation. | May alter animal physiology; requires solubility screening in different oils. |
| Cyclodextrin Solution | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | >20 mg/mL | Significantly increases aqueous solubility; often well-tolerated. | Can be viscous; potential for renal toxicity at very high doses. |
Q4: What are the recommended starting formulations for AT-143 for intravenous (IV) administration in mice?
A4: Intravenous formulations have the strictest requirements, as they must be sterile, particle-free, and isotonic to prevent vascular irritation and embolism. Simple suspensions are not suitable for IV administration.
Table 3: Recommended Starting Formulations for Intravenous (IV) Studies with AT-143
| Formulation Type | Composition | Max Achievable Conc. (Hypothetical) | Pros | Cons |
| Co-solvent Solution | 5-10% DMSO, 20-30% PEG400, in Saline | ~2 mg/mL | Common for preclinical IV; relatively simple to prepare. | Must be administered slowly to avoid precipitation in blood; potential for hemolysis or irritation. |
| Surfactant Micelles | 10-20% Solutol HS 15 or Kolliphor EL (Cremophor) in Saline | ~5 mg/mL | Forms micelles that encapsulate the drug, improving solubility and stability. | Some surfactants (e.g., Cremophor) can cause hypersensitivity reactions. |
| Cyclodextrin Complex | 20-40% Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | >10 mg/mL | Forms a true solution; SBE-β-CD is specifically designed for parenteral use and is safer than HP-β-CD for IV. | Can be expensive; requires careful preparation to ensure full complexation. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-solvent Formulation for Oral Dosing (10 mg/mL)
-
Weigh AT-143: Weigh the required amount of AT-143 powder for the final desired volume (e.g., 100 mg for a 10 mL batch).
-
Initial Solubilization: Add 10% of the final volume as DMSO (1 mL). Vortex or sonicate until the AT-143 is completely dissolved.
-
Add Co-solvent: Add 40% of the final volume as PEG400 (4 mL). Mix thoroughly until the solution is homogeneous.
-
Aqueous Dilution: Add the remaining 50% of the volume as sterile water (5 mL) dropwise while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Check: Visually inspect the final solution for any particulates. If clear, the formulation is ready for dosing.
Protocol 2: Preparation of a Suspension Formulation (5 mg/mL)
-
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution containing 0.1% (v/v) Tween 80 in sterile water. Stir overnight to allow the methylcellulose to fully hydrate.
-
Weigh AT-143: Weigh the required amount of AT-143 powder.
-
Create a Paste: Add a small amount of the vehicle to the AT-143 powder and triturate with a mortar and pestle to create a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenize: Use a homogenizer or sonicator to reduce particle size and ensure a uniform suspension. Store under constant, gentle agitation until dosing.
Visual Guides: Workflows & Pathways
Formulation Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for AT-143 based on the intended route of administration and target dose.
Caption: Decision tree for selecting a suitable formulation for AT-143.
Hypothetical Signaling Pathway for AT-143
To provide scientific context, AT-143 is an inhibitor of Cancer-Associated Kinase 1 (CAK1), a critical node in a pro-survival signaling pathway. Inhibiting CAK1 blocks downstream signaling that leads to tumor cell proliferation.
Caption: Proposed mechanism of action for this compound (AT-143).
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Antitumor agent-143 stability and storage conditions
Technical Support Center: Antitumor Agent-143
Disclaimer: this compound is a hypothetical compound. The information provided below is based on established best practices for the handling, storage, and stability assessment of small molecule research compounds, such as kinase inhibitors. Always refer to your institution's safety guidelines and conduct a thorough risk assessment before handling any potent chemical agent.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: For long-term stability, the lyophilized powder should be stored at -20°C or colder, protected from light and moisture.[1][2] When stored correctly, the powder is stable for several years. Keep the vial tightly sealed and stored in a desiccator to prevent moisture absorption, which can degrade the compound.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. This compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing; brief sonication may also be used if necessary.
Q3: How should I store the DMSO stock solution?
A3: DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C to ensure long-term stability and minimize freeze-thaw cycles. DMSO is hygroscopic (absorbs moisture), and repeated opening of the stock vial can introduce water, potentially leading to compound degradation or precipitation upon freezing. Aliquoting prevents contamination and preserves the integrity of the main stock.
Q4: Is this compound stable in aqueous media?
A4: The stability of this compound in aqueous solutions, such as cell culture media, is limited. It is susceptible to hydrolysis over time, and its low aqueous solubility can lead to precipitation. It is strongly recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock. Do not store the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Q5: I observed a precipitate when I diluted my DMSO stock solution into cell culture medium. What should I do?
A5: This is a common issue known as "crashing out," which occurs when a compound's concentration exceeds its solubility limit in an aqueous environment.
-
Potential Cause: The final concentration in the medium is too high.
-
Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Potential Cause: Rapid dilution of the concentrated DMSO stock.
-
Solution: Use a serial dilution method. First, prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of medium while gently vortexing.
-
-
Potential Cause: The temperature of the cell culture medium is too low.
-
Solution: Always use medium that has been pre-warmed to 37°C before adding the compound.
-
Q6: My experimental results are inconsistent, and I suspect the compound has lost its activity. How can I check this?
A6: Loss of potency can be due to compound degradation.
-
Potential Cause: Improper storage of stock solutions.
-
Solution: Ensure stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Degradation in aqueous assay buffer during long incubations.
-
Solution: Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution before being added to cells.
-
-
Confirmation of Degradation: Perform a stability analysis using High-Performance Liquid Chromatography (HPLC). Compare a freshly prepared sample to one that has been incubated under your experimental conditions. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions. Data was generated using a stability-indicating HPLC method.
Table 1: Stability of Lyophilized this compound Powder
| Storage Condition | Time | Purity (% Remaining) | Notes |
| -20°C, Desiccated, Dark | 24 Months | 99.5% | Recommended long-term storage. |
| 4°C, Desiccated, Dark | 12 Months | 98.1% | Suitable for short-term storage. |
| 25°C (Room Temp), Ambient Humidity | 1 Month | 91.3% | Significant degradation observed. |
| 40°C, 75% Relative Humidity | 1 Week | 82.5% | Accelerated degradation condition. |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Condition | Time | Purity (% Remaining) | Notes |
| -80°C | 12 Months | 99.8% | Recommended for stock solutions. |
| -20°C | 6 Months | 99.1% | Acceptable, but -80°C is preferred. |
| 4°C | 1 Week | 96.5% | Not recommended for long-term storage. |
| -20°C (5 Freeze-Thaw Cycles) | N/A | 94.2% | Demonstrates degradation from freeze-thaw cycles. |
Table 3: Stability of 10 µM this compound in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Incubation Time | Purity (% Remaining) | Notes |
| 0 Hours | 100% | Baseline measurement. |
| 8 Hours | 97.2% | Minor degradation. |
| 24 Hours | 88.9% | Significant degradation; fresh media recommended for long experiments. |
| 48 Hours | 76.4% | Potency is likely compromised. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a 10 mM stock solution in DMSO.
Materials:
-
Vial of lyophilized this compound (e.g., 5 mg)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes to prevent moisture condensation.
-
Calculate the volume of DMSO required. For a compound with a molecular weight of 450.5 g/mol and 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.01 mol/L * 450.5 g/mol )) * 1,000,000 = 1109.9 µL
-
-
Carefully add the calculated volume of DMSO to the vial.
-
Recap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the solution into single-use, light-protected microcentrifuge tubes (e.g., 20 µL per tube).
-
Label all aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C immediately.
Protocol 2: Assessing Compound Stability by HPLC
Objective: To determine the stability of this compound in an aqueous buffer over time.
Methodology: This protocol describes a reversed-phase HPLC (RP-HPLC) method to quantify the remaining parent compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound DMSO stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation (T=0):
-
Prepare a 10 µM solution of this compound in the assay buffer from the DMSO stock.
-
Immediately inject a sample onto the HPLC system to obtain the baseline (T=0) chromatogram.
-
-
Incubation:
-
Incubate the remaining 10 µM solution under the desired test condition (e.g., in a 37°C incubator).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.
-
Inject the sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis:
-
For each time point, identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Calculate the peak area.
-
Determine the percent remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
The appearance of new peaks indicates the formation of degradation products.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing this compound as a MEK kinase inhibitor.
Caption: Experimental workflow for assessing the stability of this compound via HPLC.
Caption: Troubleshooting decision tree for addressing compound precipitation in cell culture.
References
Overcoming resistance to Antitumor agent-143 in cancer cells
Technical Support Center: Antitumor Agent-143
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By blocking the PI3K signaling pathway, this compound effectively downregulates downstream effectors such as Akt and mTOR, leading to the induction of apoptosis and inhibition of proliferation in cancer cells harboring activating mutations in the PIK3CA gene.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound can manifest through several mechanisms:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the PI3K inhibition. A common bypass mechanism is the upregulation of the MAPK/ERK signaling cascade.
-
Secondary Mutations in the Drug Target: Mutations in the PIK3CA gene, different from the initial activating mutation, can arise that prevent the binding of this compound to its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my resistant cells have upregulated the MAPK/ERK pathway?
You can assess the activation of the MAPK/ERK pathway by performing a Western blot analysis to measure the phosphorylation levels of key proteins in the cascade, specifically MEK and ERK. An increase in the ratio of phosphorylated-ERK (p-ERK) to total ERK in resistant cells compared to sensitive parental cells would indicate the activation of this bypass pathway.
Q4: What strategies can be employed to overcome resistance mediated by MAPK/ERK pathway activation?
A combination therapy approach is often effective. Co-administering this compound with a MEK inhibitor can simultaneously block both the PI3K/Akt/mTOR and MAPK/ERK pathways, potentially restoring sensitivity and preventing further resistance development.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of this compound in the suspected resistant cells and the parental sensitive cells. | A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cells will confirm resistance. |
| Upregulation of a bypass pathway (e.g., MAPK/ERK) | 2. Analyze Signaling Pathways: Conduct a Western blot to compare the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways (e.g., p-Akt, Akt, p-ERK, ERK) between sensitive and resistant cells. | Resistant cells may show sustained or increased levels of p-ERK, even in the presence of this compound. |
| Increased drug efflux | 3. Assess ABC Transporter Expression: Use qRT-PCR or Western blotting to measure the expression levels of common ABC transporters, such as ABCB1 (MDR1). | A significant increase in the expression of ABC transporters in the resistant cell line would suggest increased drug efflux. |
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 50 | 1x |
| Resistant Subclone A | 850 | 17x |
| Resistant Subclone B | 1200 | 24x |
Issue 2: High Background Signal in Western Blot for Phosphorylated Proteins
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal antibody concentration | 1. Antibody Titration: Perform a dot blot or a series of Western blots with varying primary antibody dilutions to determine the optimal concentration. | A cleaner blot with a strong signal for the band of interest and minimal background. |
| Insufficient blocking | 2. Optimize Blocking: Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). | Reduced non-specific antibody binding, resulting in a lower background signal. |
| Contamination of reagents | 3. Prepare Fresh Buffers: Ensure all buffers (lysis buffer, transfer buffer, TBST) are freshly prepared with high-purity water and filtered. | Elimination of potential contaminants that may contribute to background noise. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizations
Caption: Dual inhibition of PI3K and MEK pathways.
Caption: Logical workflow for troubleshooting resistance.
Caption: Experimental workflow for MTT cell viability assay.
Technical Support Center: Optimizing Antitumor agent-143 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Antitumor agent-143 concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a new compound like this compound in a cytotoxicity assay?
A1: For a novel compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common approach is to use a logarithmic or semi-logarithmic dilution series. A 7-point series spanning from 0.1 µM to 1000 µM (e.g., 0.1, 1, 10, 50, 100, 500, 1000 µM) is a good starting point.[1] This wide range helps in identifying an approximate IC50 (half-maximal inhibitory concentration) value, which can then be narrowed down in subsequent, more focused experiments.
Q2: How should the IC50 value for this compound be interpreted?
A2: The IC50 value is the concentration of this compound required to inhibit 50% of the cell population's viability or metabolic activity.[2][3] A lower IC50 value indicates higher potency.[1] For instance, an agent with an IC50 of 5 µM is more potent than one with an IC50 of 50 µM.[1] It is crucial to compare the IC50 value across different cell lines and against known anticancer drugs to understand its relative efficacy and selectivity. The IC50 value is a conventional parameter that corresponds to the dose at which cell viability is 50% relative to an untreated control.
Q3: Which cytotoxicity assay is best suited for testing this compound?
A3: The choice of assay depends on the agent's potential mechanism of action and possible interferences.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These are widely used, simple, and reliable colorimetric methods for assessing metabolic activity, which is often correlated with cell viability. The MTT assay, for example, is based on the conversion of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells.
-
Membrane Integrity Assays (e.g., LDH release): If this compound is suspected of interfering with mitochondrial reductases, alternative assays should be considered. The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of LDH from damaged cells.
It is often recommended to use orthogonal methods (e.g., pairing a metabolic assay with a membrane integrity assay) to confirm findings.
Q4: How long should cells be exposed to this compound?
A4: The optimal exposure time can vary significantly depending on the compound's mechanism of action and the cell line's doubling time. Standard incubation times are typically 24, 48, or 72 hours. If no significant cytotoxicity is observed at 24 hours, extending the incubation period may be necessary to allow for the anti-proliferative or cytotoxic effects to manifest.
Q5: How can the "edge effect" in microplate assays be minimized?
A5: The edge effect, where wells on the perimeter of a microplate behave differently due to increased evaporation and temperature gradients, can be a significant source of variability. To mitigate this, it is best practice to avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and let the plate sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure adequate mixing and sufficient volume of the solubilization solution to completely dissolve the formazan crystals before reading the absorbance. |
| Bubbles in Wells | Check wells for air bubbles, as they can interfere with absorbance readings. If present, carefully break them with a sterile syringe needle. |
Issue 2: Low or No Cytotoxicity Observed
Symptoms:
-
The dose-response curve is flat or shows minimal inhibition even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration Range Too Low | Test a higher and wider concentration range for this compound. |
| Incubation Time Too Short | Increase the incubation period (e.g., up to 72 hours) to allow sufficient time for the agent to take effect. |
| Resistant Cell Line | The selected cell line may be inherently resistant to the agent. Confirm the sensitivity of your cell line or test a different one. |
| Improper Drug Dissolution/Solubility | Poor aqueous solubility is a common issue for new chemical entities. Ensure this compound is completely dissolved in the stock solvent (e.g., DMSO) and does not precipitate when diluted in culture medium. Visually inspect wells for precipitation after adding the compound. |
| Degraded Reagents or Compound | Check the expiration dates of all reagents. Prepare fresh dilutions of this compound from a concentrated stock for each experiment and store it under appropriate conditions. |
Issue 3: Inconsistent IC50 Values Across Experiments
Symptoms:
-
The calculated IC50 value for this compound varies significantly from one experiment to the next.
Possible Causes and Solutions:
| Cause | Solution |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering drug response. It is best practice to use cells from a well-defined working cell bank. |
| Differences in Cell Seeding Density | The number of cells seeded must be optimized and kept consistent. Cells should be in the logarithmic growth phase. Overly high or low cell densities can lead to misleading results. |
| Fluctuations in Incubator Conditions | Regularly calibrate and monitor incubator conditions such as CO2 levels, temperature, and humidity to ensure a stable environment. |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled stock to minimize variability. |
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Recommended Seeding Density (cells/well) | Notes |
| Leukemic Cell Lines (Suspension) | 50,000 - 100,000 | Density can be higher for non-dividing primary samples. |
| Adherent Solid Tumor Lines | 1,000 - 15,000 | The optimal density is highly cell-line dependent and must be determined empirically. A titration is recommended to find the linear range of the assay. |
| Primary Cells | Varies widely | Must be determined experimentally for each cell type. |
Note: The optimal cell number should fall within the linear portion of a cell-titration curve and yield an absorbance between 0.75 and 1.25 in an MTT assay for untreated control wells.
Experimental Protocols
Protocol: IC50 Determination using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
1. Cell Seeding:
- Harvest and count cells that are in the logarithmic growth phase.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours (or overnight) at 37°C with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same final concentration of solvent, e.g., DMSO) and an untreated control must be included.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.
- Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
- Incubate the plate for 2-4 hours at 37°C. A purple formazan precipitate should become visible under a microscope in viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 0.01 M HCl in 10% SDS) to each well.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: General experimental workflow for a cytotoxicity assay using MTT.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
Antitumor agent-143 dose-response curve analysis issues
Technical Support Center: Antitumor Agent-143
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers in accurately analyzing dose-response curves and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for Agent-143 is flat or does not show a typical sigmoidal shape. What is the likely cause?
A flat or non-sigmoidal dose-response curve suggests a lack of biological response within the tested concentration range. Several factors could be responsible for this outcome. The p53 status of the cell line is critical, as Agent-143's efficacy is often dependent on wild-type p53.[1] Cells with mutated or null p53 may exhibit high resistance.[1] Additionally, the concentration range tested might be too low to elicit a response.[1]
Troubleshooting Steps:
-
Verify Cell Line Identity and p53 Status: Confirm the p53 status of your cell line. Use authenticated cell lines to rule out misidentification or contamination.[1]
-
Expand Concentration Range: Test a much broader range of concentrations for Agent-143, from picomolar to high micromolar, to ensure you capture the full dose-response.[1]
-
Check Compound Integrity: Ensure the stock solution of Agent-143 is correctly prepared and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Assay Conditions: Factors like cell seeding density, incubation time, and serum concentration can significantly impact the results.
Q2: I am observing a U-shaped or biphasic dose-response curve with Agent-143. What does this indicate?
A biphasic dose-response, often called hormesis, is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. This phenomenon is observed across many biological systems and can be induced by a wide range of chemical agents. An inverted U-shaped curve, for example, might show stimulation of a metabolic activity at low doses and inhibition at high doses.
This type of curve can result from Agent-143 having multiple targets or activating different signaling pathways at different concentrations. For instance, at low concentrations, Agent-143 might activate a pro-survival pathway, while at higher concentrations, it engages its primary cytotoxic target.
Hypothetical Signaling Pathway for Agent-143:
-
Low Concentration: Agent-143 may weakly bind to and activate a pro-survival receptor (e.g., a growth factor receptor), leading to a transient increase in cell proliferation or metabolic activity.
-
High Concentration: At higher concentrations, Agent-143 saturates its primary antitumor target (e.g., a critical kinase in a cancer pathway), leading to cell cycle arrest and apoptosis, which overrides the initial pro-survival signal.
Q3: My IC50 values for Agent-143 are highly variable between experiments. How can I improve reproducibility?
High variability in IC50 values is a common issue that can stem from multiple sources, including inconsistent experimental conditions, analyst variability, and differences in sample handling. Standardizing the experimental protocol is crucial for obtaining reproducible results.
Sources of Variability and Solutions:
| Source of Variability | Recommended Solution |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Overgrowth or undergrowth can alter results. |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments. |
| Compound Preparation | Prepare fresh serial dilutions of Agent-143 for each experiment. Limit freeze-thaw cycles of the stock solution. |
| Assay Reagents | Ensure all reagents are within their expiration dates and stored correctly. Use the same batch of reagents for comparative studies. |
| Analyst Technique | Standardize techniques for pipetting, media changes, and reagent addition to minimize human error. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill them with sterile PBS or media instead. |
Illustrative Data on IC50 Variability:
The table below shows an example of inconsistent IC50 values across three replicate experiments and a fourth experiment after protocol standardization.
| Experiment | IC50 Value (µM) | Key Condition Changed |
| Replicate 1 | 5.2 | Seeding Density: 5,000 cells/well |
| Replicate 2 | 12.8 | Seeding Density: 10,000 cells/well |
| Replicate 3 | 8.5 | Incubation Time: 48h vs 72h |
| Standardized | 7.1 ± 0.4 | All parameters consistent |
Q4: I suspect Agent-143 is interfering with my MTT assay. How can I confirm and mitigate this?
Protocol to Test for Assay Interference:
-
Prepare a Cell-Free Plate: Set up a 96-well plate with culture medium but without any cells.
-
Add Compound: Add Agent-143 to the wells in the same concentrations used in your cellular experiments. Include a vehicle-only control.
-
Incubate: Incubate the plate for the same duration as your standard assay.
-
Add MTT Reagent: Add the MTT reagent to all wells.
-
Add Solubilizer: After a 1-4 hour incubation, add the solubilization solution (e.g., DMSO or acidified isopropanol).
-
Read Absorbance: Measure the absorbance at 570 nm.
Interpreting the Results: If you observe a significant, dose-dependent increase in absorbance in the cell-free wells containing Agent-143, it confirms direct interference with the MTT reagent.
Mitigation Strategies:
-
Use an Alternative Assay: Switch to a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity via ATP levels and is less prone to interference.
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) release, which is an indicator of membrane integrity and cytotoxicity.
-
Dye Exclusion Assays: Use methods like Trypan Blue or fluorescent DNA-binding dyes (e.g., Propidium Iodide) that measure membrane integrity.
Experimental Protocols
Standard Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.
-
Cell culture medium, serum, and cells of interest.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
References
Minimizing Antitumor agent-143 toxicity in animal models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Antitumor agent-143 in animal models. Our goal is to help you anticipate, manage, and minimize toxicity to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss (>15%) and general malaise in our mouse cohort treated with this compound. What are the likely causes and what should we do?
A1: Significant weight loss is a common adverse event associated with potent kinase inhibitors like this compound. The primary causes are often multifactorial, including reduced food intake due to nausea, metabolic changes, or off-target effects on gastrointestinal tract homeostasis.
Recommended Actions:
-
Confirm Dosing Accuracy: Double-check your calculations for dose and formulation.
-
Supportive Care: Implement supportive care measures such as providing hydration gels and highly palatable, energy-dense food.
-
Monitor Closely: Increase the frequency of animal monitoring to twice daily.
-
Dose Reduction: Consider a dose reduction of 25-50% for subsequent cohorts. Refer to the dose-toxicity table below to guide your decision.
-
Consult the Troubleshooting Guide: For a step-by-step approach, see the "Troubleshooting Unexpected Morbidity" guide below.
Q2: Our routine blood analysis shows a progressive decrease in platelet and neutrophil counts. Is this an expected toxicity?
A2: Yes, myelosuppression, specifically thrombocytopenia (low platelets) and neutropenia (low neutrophils), is a known on-target toxicity of this compound due to its inhibitory effect on hematopoietic progenitor cell signaling. This effect is generally dose-dependent and reversible.
Recommended Actions:
-
Establish a Baseline: Ensure you have pre-treatment baseline blood counts for comparison.
-
Monitor Blood Counts: Conduct complete blood counts (CBCs) weekly.
-
Dose Interruption: If Grade 3 or 4 neutropenia/thrombocytopenia occurs (see data tables), consider a treatment holiday of 3-5 days until counts recover.
-
Evaluate Co-medications: Be cautious when co-administering other agents that may have myelosuppressive effects.
Q3: We have noted a sustained increase in blood pressure in our rat models. How should we manage this?
A3: Hypertension is a recognized off-target effect of this compound, likely linked to its weak inhibitory activity against VEGFR2, which plays a role in vascular homeostasis.
Recommended Actions:
-
Measure Blood Pressure Regularly: Use a non-invasive tail-cuff system to monitor blood pressure 2-3 times per week.
-
Consider Prophylactic Treatment: For long-term studies, co-administration of a standard antihypertensive agent, such as an ACE inhibitor (e.g., enalapril), may be warranted. Initiate this only after consulting with your institution's veterinary staff.
-
Dose-Response Assessment: Determine if the hypertensive effect is dose-dependent in your model. A lower effective dose of this compound may not induce significant hypertension.
Troubleshooting Guides
Guide 1: Investigating and Managing Suspected Hepatotoxicity
Users may occasionally observe elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating potential liver injury. Follow these steps to investigate and manage this issue.
-
Immediate Action:
-
If ALT/AST levels exceed 3x the upper limit of normal (ULN), immediately suspend dosing of this compound.
-
Collect blood samples to confirm the findings and monitor the trend.
-
-
Data Collection & Analysis:
-
Review animal necropsy data. Is there any gross evidence of liver abnormalities (e.g., changes in color, texture, or size)?
-
Perform histopathological analysis of liver tissue to identify the nature of the injury (e.g., necrosis, steatosis, inflammation).
-
Refer to the Experimental Protocol for Serum Biomarker Analysis below.
-
-
Decision Making:
-
The workflow below outlines a decision-making process for managing suspected hepatotoxicity.
-
Caption: Troubleshooting workflow for managing suspected hepatotoxicity.
Quantitative Data Summary
The following tables summarize expected toxicity grades in CD-1 mice after 28 days of continuous daily oral dosing with this compound.
Table 1: Hematological Toxicity
| Parameter | Dose (mg/kg/day) | Grade 0 (<10% change) | Grade 1 (10-25% change) | Grade 2 (26-50% change) | Grade 3 (>50% change) |
|---|---|---|---|---|---|
| Neutrophils | 10 | 95% | 5% | 0% | 0% |
| 30 | 10% | 70% | 20% | 0% | |
| 60 | 0% | 5% | 65% | 30% | |
| Platelets | 10 | 100% | 0% | 0% | 0% |
| 30 | 20% | 75% | 5% | 0% |
| | 60 | 0% | 15% | 55% | 30% |
Table 2: Serum Chemistry & Other Toxicities
| Parameter | Dose (mg/kg/day) | Grade 0 (No change) | Grade 1 | Grade 2 | Grade 3 |
|---|---|---|---|---|---|
| ALT/AST | 10 | 100% | 0% | 0% | 0% |
| 30 | 85% | 15% (>1.5x ULN) | 0% | 0% | |
| 60 | 10% | 60% (>1.5x ULN) | 25% (>3x ULN) | 5% (>5x ULN) | |
| Weight Loss | 10 | 90% | 10% (5-10%) | 0% | 0% |
| 30 | 20% | 70% (5-10%) | 10% (10-15%) | 0% |
| | 60 | 0% | 15% (5-10%) | 55% (10-15%) | 30% (>15%) |
Experimental Protocols
Protocol 1: Blood Collection and Hematological Analysis in Mice
-
Animal Restraint: Gently restrain the mouse using an appropriate method.
-
Site Preparation: Warm the tail with a heat lamp or warm water to promote vasodilation. Clean the collection site (saphenous or facial vein) with an alcohol wipe.
-
Blood Collection: Puncture the vein with a sterile 25-gauge needle. Collect 50-100 µL of blood into a K2-EDTA coated microtainer tube.
-
Post-Collection Care: Apply gentle pressure to the site with sterile gauze until bleeding stops.
-
Sample Handling: Invert the microtainer tube 8-10 times to prevent coagulation.
-
Analysis: Analyze the sample within 2 hours of collection using a calibrated automated hematology analyzer (e.g., Heska Element HT5).
Protocol 2: Serum Biomarker Analysis for Hepatotoxicity
-
Blood Collection: Collect 100-200 µL of blood via cardiac puncture (terminal procedure) or saphenous vein into a serum separator microtainer tube.
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Serum Isolation: Carefully pipette the supernatant (serum) into a clean, labeled microcentrifuge tube.
-
Storage: Store serum at -80°C until analysis.
-
Analysis: Use a commercial colorimetric assay kit to quantify ALT and AST levels according to the manufacturer's instructions, measuring absorbance on a microplate reader.
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of Tumor Proliferation Kinase (TPK), a key driver in many cancers. Its antitumor effect is derived from the inhibition of downstream pro-survival signaling. However, it exhibits weak off-target activity against VEGFR2 and related hematopoietic kinases.
Caption: On-target and off-target signaling pathways of this compound.
General Experimental Workflow for Toxicity Assessment
This diagram outlines a standard workflow for assessing the toxicity profile of this compound in a rodent model.
Caption: Standard experimental workflow for in-vivo toxicity studies.
Technical Support Center: Antitumor Agent-143 Oral Formulation
Disclaimer: Antitumor agent-143 is a hypothetical compound developed for illustrative purposes. The following guidance is based on established principles for overcoming oral delivery challenges of poorly water-soluble, low-permeability (BCS Class IV) anticancer drugs.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges for its oral delivery?
A1: this compound is an investigational kinase inhibitor with potent antitumor activity. Its primary challenge for oral delivery is its classification as a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has both low aqueous solubility (<0.1 µg/mL) and low intestinal permeability.[1][2][3] These properties lead to poor dissolution in gastrointestinal fluids and inefficient absorption across the intestinal wall, resulting in low and variable oral bioavailability.[4][5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For a BCS Class IV compound like this compound, strategies must address both solubility and permeability. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the agent in a polymer matrix can enhance solubility by converting the crystalline drug to a higher-energy amorphous form. This often leads to supersaturation in the gut, which can improve absorption.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid carrier. Upon contact with GI fluids, they form fine emulsions, which can enhance solubilization and may improve lymphatic uptake, potentially bypassing first-pass metabolism.
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.
Q3: What are the critical stability concerns for formulations of this compound?
A3: The primary stability concern, particularly for amorphous solid dispersions, is the physical instability of the amorphous form, which can revert to its more stable, less soluble crystalline state over time. This recrystallization can be accelerated by high temperature and humidity. For lipid-based formulations, chemical stability can be a concern if the agent is susceptible to degradation in the lipid excipients.
II. Troubleshooting Guide
Problem 1: My this compound amorphous solid dispersion (ASD) formulation shows poor dissolution in vitro.
-
Question: What are the likely causes and how can I improve the dissolution profile?
-
Answer:
-
Inadequate Polymer Selection: The chosen polymer may not be effectively stabilizing the amorphous drug or promoting its release.
-
Solution: Screen different polymers (e.g., HPMCAS, PVP/VA, Soluplus®). A polymer that has good miscibility with the drug is crucial. HPMCAS, for example, can help maintain supersaturation and prevent recrystallization in solution.
-
-
High Drug Loading: If the drug loading in the dispersion is too high, it increases the risk of recrystallization and may not fully dissolve.
-
Solution: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 40% w/w) to find the optimal balance between stability and drug content.
-
-
Inappropriate Dissolution Medium: The dissolution medium may not be representative of the in vivo environment.
-
Solution: Use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic intestinal conditions. Standard buffers may not be sufficient for poorly soluble drugs.
-
-
Problem 2: I am observing high pharmacokinetic (PK) variability in my preclinical animal studies.
-
Question: What are the potential sources of this variability and how can they be mitigated?
-
Answer: High PK variability is common for poorly soluble oral drugs and can stem from several factors.
-
Food Effects: The presence or absence of food can dramatically alter the GI environment (pH, bile salt concentration), affecting the dissolution and absorption of the formulation.
-
Solution: Standardize the feeding schedule for your animal studies (e.g., fasted overnight). Also, test the formulation in both fed and fasted states to characterize the food effect.
-
-
Formulation Instability in Vivo: The formulation may not be stable in the GI tract, leading to drug precipitation before it can be absorbed.
-
Solution: For ASDs, ensure the chosen polymer can maintain drug supersaturation in the presence of GI fluids. For lipid-based systems, ensure the emulsion formed is stable and does not prematurely release the drug.
-
-
Inherent Biological Variability: Differences in animal physiology (e.g., gastric emptying time, enzyme expression) can contribute to variability.
-
Solution: While this cannot be eliminated, using a crossover study design, where each animal receives both the test and reference formulations, can help minimize the impact of inter-animal variability.
-
-
Problem 3: My ASD formulation of this compound is physically unstable and shows signs of recrystallization upon storage.
-
Question: How can I improve the long-term physical stability of the ASD?
-
Answer:
-
Sub-optimal Polymer Choice: The polymer's glass transition temperature (Tg) and its interaction with the drug are critical for stability.
-
Solution: Select a polymer with a high Tg to reduce molecular mobility in the solid state. Also, ensure strong drug-polymer interactions (e.g., hydrogen bonding) to inhibit crystallization.
-
-
Presence of Moisture: Water acts as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which accelerates recrystallization.
-
Solution: Store samples in a desiccator or in sealed packaging with a desiccant. Perform moisture analysis to ensure the final product is sufficiently dry.
-
-
Storage Temperature: Storing the ASD at temperatures too close to its Tg will increase the rate of crystallization.
-
Solution: Store the ASD well below its Tg. Conduct accelerated stability studies (e.g., at 40°C / 75% RH) to predict long-term stability under ambient conditions.
-
-
III. Data Summaries
Table 1: Comparative In Vitro Dissolution of this compound Formulations (Dissolution Conditions: USP Apparatus II, 50 RPM, 900 mL FaSSIF, 37°C)
| Time (min) | % Dissolved (Micronized API) | % Dissolved (ASD Formulation, 25% Loading) | % Dissolved (Lipid-Based Formulation) |
| 15 | 2.1 | 45.3 | 60.5 |
| 30 | 3.5 | 70.8 | 85.2 |
| 60 | 5.2 | 88.1 | 92.4 |
| 90 | 6.8 | 85.5 (slight precipitation) | 91.7 |
| 120 | 7.3 | 82.3 (precipitation) | 90.6 |
Table 2: Key Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Micronized API (Suspension) | 85 ± 25 | 4.0 ± 1.5 | 410 ± 150 | 100 (Reference) |
| ASD Formulation | 550 ± 110 | 1.5 ± 0.5 | 2850 ± 550 | 695 |
| Lipid-Based Formulation | 720 ± 150 | 1.0 ± 0.5 | 3520 ± 680 | 859 |
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation:
-
Dissolve 1.0 g of this compound and 3.0 g of HPMCAS-MG in a 200 mL mixture of dichloromethane and methanol (1:1 v/v).
-
Stir the solution until all components are fully dissolved, resulting in a clear solution.
-
-
Spray Drying:
-
Set up the spray dryer with the following parameters (example):
-
Inlet Temperature: 110°C
-
Aspirator Flow Rate: 85%
-
Pump Rate: 5 mL/min
-
Nozzle Gas Flow: 473 L/hr
-
-
Equilibrate the system for 15 minutes before spraying the solution.
-
-
Product Collection:
-
Collect the dried powder from the cyclone and collection vessel.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven.
-
Dry at 40°C under vacuum for at least 24 hours to remove residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
-
Media Preparation (FaSSIF):
-
Prepare the FaSSIF buffer concentrate as per published guidelines.
-
On the day of the experiment, dilute the concentrate and add Sodium Taurocholate (3 mM) and Lecithin (0.75 mM). Adjust pH to 6.5.
-
-
Apparatus Setup:
-
Set up a USP Apparatus II (Paddle) dissolution bath.
-
Fill each vessel with 900 mL of FaSSIF and allow the media to equilibrate to 37 ± 0.5°C.
-
Set the paddle speed to 50 RPM.
-
-
Sample Introduction:
-
Introduce the formulation (e.g., capsule filled with ASD powder equivalent to 10 mg of this compound) into each vessel.
-
-
Sampling:
-
Withdraw 5 mL samples at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately filter each sample through a 0.22 µm PTFE syringe filter to stop dissolution.
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.
-
V. Visualizations
References
Technical Support Center: Enhancing Antitumor Agent-143 (Paclitaxel) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for enhancing the bioavailability of the potent antitumor agent Paclitaxel, a compound representative of agents with significant delivery challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of Paclitaxel?
Paclitaxel's oral bioavailability is extremely low, typically less than 2%, due to several key factors.[1] It is a highly lipophilic and poorly water-soluble molecule (<1 μg/mL), which limits its dissolution in gastrointestinal fluids.[1][2] Furthermore, it is a substrate for the P-glycoprotein (P-gp) efflux pump in the intestinal wall, which actively transports the absorbed drug back into the intestinal lumen.[1][3] Paclitaxel also undergoes extensive first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes, particularly CYP3A4.
Q2: What is the role of Cremophor® EL in the conventional Paclitaxel formulation (Taxol®), and what are its drawbacks?
The conventional intravenous formulation, Taxol®, uses a 1:1 mixture of Cremophor® EL (a polyoxyethylated castor oil) and dehydrated ethanol to solubilize the poorly soluble Paclitaxel. While this enables administration, Cremophor® EL is not an inert vehicle and is associated with serious side effects, including severe hypersensitivity reactions, neurotoxicity, and nephrotoxicity. These toxicities often necessitate premedication with corticosteroids and antihistamines and limit the dose that can be administered.
Q3: What are the main formulation strategies to enhance Paclitaxel's bioavailability?
Strategies primarily focus on overcoming its poor solubility and bypassing efflux and metabolic pathways. Key approaches include:
-
Nanotechnology-based delivery systems: Encapsulating Paclitaxel in nanocarriers like nanoparticles, liposomes, micelles, and nanosponges can improve its solubility, protect it from degradation and metabolism, and facilitate absorption. Albumin-bound nanoparticle Paclitaxel (e.g., Abraxane®) is a clinically successful example that eliminates the need for Cremophor® EL.
-
Solid Dispersions: Creating amorphous solid dispersions of Paclitaxel in a polymer matrix can significantly enhance its dissolution rate.
-
Co-administration with inhibitors: Using inhibitors of P-gp and/or CYP3A4 can increase the fraction of absorbed drug that reaches systemic circulation.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.
Q4: How do nanocarriers improve the delivery of Paclitaxel?
Nanocarriers offer several advantages: they can solubilize high concentrations of Paclitaxel within their core, protect the drug from the harsh environment of the GI tract, and facilitate transport across the intestinal epithelium. Their small size allows them to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Furthermore, surface modification of nanoparticles can be used for targeted delivery to cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of novel Paclitaxel delivery systems.
Issue 1: Paclitaxel stock precipitates upon dilution in aqueous media (e.g., cell culture medium, PBS).
-
Question: I dissolved Paclitaxel in DMSO to make a stock solution, but it crashes out when I add it to my aqueous buffer for an in vitro assay. Why is this happening and how can I prevent it?
-
Answer: This is a common problem caused by the drastic change in solvent polarity. Paclitaxel is soluble in the organic stock solvent but highly insoluble in the aqueous medium. When the stock is added to the buffer, the organic solvent is diluted, and the drug precipitates out.
-
Troubleshooting Steps:
-
Optimize Dilution Process: Add the stock solution to the aqueous medium slowly and drop-wise while vigorously vortexing or stirring. This promotes rapid dispersion and can help keep the drug in a supersaturated state for a longer period.
-
Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of Paclitaxel that is below its solubility limit in the final medium.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) in your aqueous medium. Surfactants can form micelles that help solubilize the hydrophobic drug.
-
Employ a Co-Solvent System: For some applications, using an intermediate solvent system containing agents like ethanol or polyethylene glycol (PEG) in addition to the primary solvent can improve the transition into the aqueous phase.
-
-
Issue 2: Low drug loading or encapsulation efficiency in nanoparticle formulations.
-
Question: My Paclitaxel-loaded polymeric nanoparticles show low drug loading (<5%) and poor encapsulation efficiency (<70%), far below reported values. What factors should I investigate?
-
Answer: Low loading and encapsulation efficiency often point to suboptimal formulation or process parameters. Paclitaxel's hydrophobic nature can cause it to crystallize or partition out of the nanoparticles during formation.
-
Troubleshooting Steps:
-
Check Drug-Polymer/Lipid Miscibility: Ensure the chosen carrier material (e.g., PLGA, PCL, lipids) has a good affinity for Paclitaxel. The drug-to-carrier ratio is critical; overloading the system can lead to drug expulsion.
-
Optimize Formulation Method: The preparation method significantly impacts encapsulation. For emulsification-solvent evaporation, ensure the initial emulsion is stable and that the solvent evaporation rate is controlled. A rapid evaporation rate can sometimes lead to drug precipitation on the nanoparticle surface. For nanoprecipitation, the rate of addition of the organic phase to the aqueous phase is crucial.
-
Vary Surfactant Concentration: The concentration of the stabilizing surfactant in the aqueous phase is key. Insufficient surfactant can lead to nanoparticle aggregation and drug leakage, while excessive amounts can lower encapsulation by increasing the drug's solubility in the external phase.
-
Modify Solvent System: The choice of organic solvent (e.g., acetone, dichloromethane, ethyl acetate) affects polymer solubility and interaction with the drug. Experiment with different solvents or solvent mixtures to find the optimal system for your polymer and drug.
-
-
Issue 3: Inconsistent or overly rapid in vitro drug release.
-
Question: My in vitro release assay shows a very high "burst release" (>50% in the first few hours), followed by a very slow release. How can I achieve a more controlled, sustained release profile?
-
Answer: A high initial burst is typically due to Paclitaxel that is weakly bound or adsorbed onto the surface of the nanocarrier. Achieving a sustained release profile requires ensuring the drug is homogeneously entrapped deep within the carrier matrix.
-
Troubleshooting Steps:
-
Improve Encapsulation: A high burst release is often a symptom of low encapsulation efficiency. Refer to the troubleshooting steps for Issue 2 to better entrap the drug within the core.
-
Wash Nanoparticles Thoroughly: After preparation, ensure nanoparticles are properly purified (e.g., via ultracentrifugation and resuspension) to remove any unencapsulated or surface-adsorbed drug.
-
Increase Polymer Molecular Weight or Hydrophobicity: Higher molecular weight or more hydrophobic polymers (e.g., PLGA with a higher lactide-to-glycolide ratio) degrade more slowly, resulting in a slower, more sustained drug release.
-
Increase the Drug-to-Polymer Ratio: In some cases, a higher drug loading can lead to a more sustained release, as the drug itself can influence the degradation and diffusion properties of the matrix, provided it remains in an amorphous state.
-
Check for Drug Crystallization: Paclitaxel crystallization within the polymer matrix can alter the release profile. Use techniques like Differential Scanning Calorimetry (DSC) to confirm that the drug is present in an amorphous state within the carrier.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Paclitaxel Formulations
| Formulation Type | Carrier/System | Bioavailability Enhancement (Relative to Oral Taxol®) | Key Findings | Reference |
| Micelles | Glycyrrhizic Acid (GA) | ~6-fold increase in oral bioavailability | Increased absorption in jejunum and colon. | |
| Lipid Nanocapsules | Lipids/Surfactants | ~3-fold increase in AUC vs. control | Avoids the need for P-gp inhibitors. | |
| Nanosponges | Polymeric Matrix | ~2.5-fold higher absolute bioavailability | Significantly increased Cmax and AUC. | |
| Solid Dispersion | Solid Dispersion Granules (SDG) | 132% relative bioavailability vs. Oraxol™ | Rapid drug release and improved absorption with a P-gp inhibitor. | |
| Hybrid Nanoparticles | Lipid-Polymer Hybrid (LPHN) | ~4.6-fold increase in absolute bioavailability (21.95% vs 4.75%) | Muco-adhesion and protection from degradation. |
Table 2: Physicochemical Properties of Selected Paclitaxel Nanoformulations
| Formulation Type | Average Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| GA Micelles | ~140 nm | 7.90% | ~90% | |
| Lipid Nanocapsules | ~61 nm | 0.19% | ~99.9% | |
| Nanosponges | ~350 nm | 50% (of lyophilized powder) | ~99.1% | |
| Albumin Nanoparticles | Not specified | 15.29% | ~99.86% | |
| Pluronic/LHR Micelles | ~140 nm | ~26% | Not specified | |
| Niosome Nanoparticles | ~190 nm | 5.1% | ~87% |
Experimental Protocols
Protocol 1: Preparation of Paclitaxel-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol provides a general procedure for formulating Paclitaxel-loaded nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer.
-
Organic Phase Preparation:
-
Accurately weigh 10 mg of Paclitaxel and 100 mg of PLGA.
-
Dissolve both components in 4 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a glass vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of a 2% (w/v) aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188.
-
Dissolve the stabilizer completely using a magnetic stirrer.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase drop-wise while subjecting the mixture to high-energy homogenization or sonication (e.g., using a probe sonicator at 40% amplitude for 2 minutes on ice).
-
This should result in the formation of a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the organic solvent to evaporate completely. This process hardens the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant, which contains the residual stabilizer and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication.
-
Repeat the centrifugation and washing step two more times to ensure complete removal of impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose or trehalose).
-
Freeze the suspension (e.g., at -80°C) and then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.
-
Protocol 2: In Vitro Drug Release Assay (Dialysis Bag Method)
This protocol describes a standard method to evaluate the release kinetics of Paclitaxel from a nanoparticle formulation.
-
Preparation of Release Medium:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
To ensure sink conditions (i.e., the concentration of dissolved drug remains well below its saturation limit), add a surfactant such as 0.5% (w/v) Tween 80 to the PBS. The final medium should mimic physiological conditions while allowing the hydrophobic Paclitaxel to dissolve.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of lyophilized nanoparticles (or an equivalent volume of nanoparticle suspension) containing a known quantity of Paclitaxel (e.g., 5 mg).
-
Disperse the sample in 1-2 mL of the release medium.
-
-
Dialysis Setup:
-
Select a dialysis bag with a suitable molecular weight cut-off (MWCO), typically 8,000-14,000 Da, which allows the released drug to diffuse out but retains the nanoparticles.
-
Pre-soak the dialysis bag in the release medium as per the manufacturer's instructions.
-
Load the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker or vessel containing a defined volume of release medium (e.g., 50 mL).
-
Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at 37°C to simulate body temperature and provide gentle agitation.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a fixed volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the collected samples for Paclitaxel concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling events.
-
Visualizations
References
- 1. Bioavailability Enhancement of Paclitaxel via a Novel Oral Drug Delivery System: Paclitaxel-Loaded Glycyrrhizic Acid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor agent-143 protocol optimization for kinase assays
Technical Support Center: Antitumor Agent-143
Disclaimer: this compound is a hypothetical compound. The protocols, data, and troubleshooting advice provided herein are for illustrative purposes, based on established principles for kinase assay development and optimization.
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the novel multi-kinase inhibitor, Agent-143. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the generation of consistent and reliable data in your kinase assay experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, small molecule inhibitor targeting key kinases in oncogenic signaling pathways. Its primary targets include kinases within the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in various cancers. By blocking the ATP-binding site of these kinases, Agent-143 prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and growth.
Q2: Which assay format is recommended for screening Agent-143?
For initial high-throughput screening and IC50 determination, a luminescence-based assay such as ADP-Glo™ is recommended. This format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][2] The signal is robust, has a high signal-to-background ratio, and is less prone to interference from fluorescent compounds.[1][3] For more detailed mechanistic studies, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be employed.[3]
Q3: What is the recommended starting concentration of ATP for assays with Agent-143?
Since Agent-143 is an ATP-competitive inhibitor, the ATP concentration will directly influence the apparent IC50 value. It is recommended to perform initial assays at the Michaelis constant (Kₘ) of ATP for the specific kinase being tested. This provides a standardized condition that balances sensitivity and physiological relevance, allowing for better comparison of inhibitor potency across different kinases. Testing at both low (Kₘ) and high (e.g., 1 mM) ATP concentrations can help characterize the compound's behavior under different conditions.
Q4: How should I prepare and handle Agent-143?
Agent-143 is supplied as a lyophilized powder. For stock solutions, dissolve the compound in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. Prepare fresh dilutions in the kinase assay buffer for each experiment. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.
Experimental Protocols & Data
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination of Agent-143
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Agent-143 against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the target kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution at twice the Kₘ concentration in Kinase Buffer.
-
Agent-143 Dilution Series: Create a 10-point, 3-fold serial dilution of Agent-143 in Kinase Buffer with 1% DMSO. The highest concentration should be 100 µM. Also, prepare a vehicle control (Kinase Buffer with 1% DMSO).
-
Enzyme/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in Kinase Buffer. The optimal concentrations of enzyme and substrate should be determined empirically to ensure the reaction is in the linear range (typically <20% substrate turnover).
2. Kinase Reaction:
-
Add 5 µL of the diluted Agent-143 or vehicle control to the wells of a 384-well white assay plate.
-
Initiate the reaction by adding 5 µL of the 2X Enzyme/Substrate mix to each well.
-
Incubate for 60 minutes at room temperature.
3. Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data with respect to the vehicle control (0% inhibition) and a no-activity control (100% inhibition).
-
Plot the percent inhibition against the log concentration of Agent-143 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Agent-143 IC50 Values
The following table summarizes the IC50 values of Agent-143 against key kinases determined using the ADP-Glo™ assay at the ATP Kₘ for each enzyme.
| Kinase Target | Pathway | ATP Kₘ (µM) | Agent-143 IC50 (nM) |
| MEK1 | MAPK/ERK | 50 | 15.2 |
| ERK2 | MAPK/ERK | 75 | 45.8 |
| PI3Kα | PI3K/AKT | 100 | 22.5 |
| AKT1 | PI3K/AKT | 150 | 89.1 |
| CDK2 | Cell Cycle | 40 | > 10,000 |
Visualizations: Pathways and Workflows
Troubleshooting Guide
Problem 1: High background signal or low Z'-factor.
-
Possible Cause 1: Reagent Contamination. ATP contamination in kinase or substrate preparations can lead to high background.
-
Solution: Use high-purity, freshly prepared reagents. Ensure dedicated pipettes and tips are used for ATP solutions to prevent cross-contamination.
-
-
Possible Cause 2: Sub-optimal Enzyme Concentration. Too much kinase can lead to rapid depletion of the substrate and a compressed dynamic range.
-
Solution: Perform an enzyme titration to find the optimal concentration that results in a robust signal while keeping substrate turnover in the linear range (e.g., 10-30%).
-
-
Possible Cause 3: Assay Incubation Time. Incubation times that are too long can lead to high background signal.
-
Solution: Optimize the reaction time. The ideal duration should be long enough to generate a strong signal but short enough to remain within the linear range of the reaction.
-
Problem 2: No inhibition observed, even at high concentrations of Agent-143.
-
Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh dilution of Agent-143 from a new aliquot of the DMSO stock. Verify the stock concentration and integrity if possible.
-
-
Possible Cause 2: Inactive Enzyme. The kinase may have lost activity due to repeated freeze-thaw cycles or improper storage.
-
Solution: Use a fresh aliquot of the enzyme. Always store enzymes at -80°C in small, single-use aliquots. Run a positive control inhibitor if available.
-
-
Possible Cause 3: High ATP Concentration. If the ATP concentration is significantly higher than the Kₘ, it can outcompete the inhibitor, leading to a right-shifted (or absent) IC50 curve.
-
Solution: Re-test the compound using an ATP concentration at or near the Kₘ for the kinase. This increases the assay's sensitivity to ATP-competitive inhibitors.
-
Problem 3: High variability between replicate wells (high Coefficient of Variation).
-
Possible Cause 1: Pipetting Inaccuracy. Inconsistent volumes, especially of the compound or enzyme, can lead to high variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse-pipetting techniques for viscous solutions. Prepare master mixes of reagents to minimize well-to-well addition variability.
-
-
Possible Cause 2: Compound Precipitation. Agent-143 may precipitate in the aqueous assay buffer at higher concentrations.
-
Solution: Visually inspect the wells for any precipitation. If observed, consider adding a small amount of a non-interfering detergent (e.g., 0.01% Tween-20) to the assay buffer or reducing the highest concentration of the compound tested.
-
-
Possible Cause 3: Edge Effects. Evaporation from the outer wells of the microplate can concentrate reagents and alter reaction kinetics.
-
Solution: Avoid using the outermost wells of the plate for experimental data. Instead, fill these wells with 1X Kinase Buffer or water to create a humidity barrier.
-
References
Validation & Comparative
Antitumor Agent-143D: A Comparative Analysis Against Other KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly reshaped by the development of specific inhibitors for previously "undruggable" targets. One of the most notable advancements has been the emergence of covalent inhibitors targeting the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This guide provides a detailed comparison of a novel investigational agent, 143D, with the FDA-approved KRAS G12C inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849), supported by preclinical experimental data.
Mechanism of Action: Covalent Inhibition of the "Master Switch"
KRAS, a member of the RAS superfamily of small GTPases, functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state, regulating critical cellular processes such as proliferation, differentiation, and survival. The G12C mutation, a single amino acid substitution of cysteine for glycine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving oncogenesis.[1]
Antitumor agent 143D, along with Sotorasib and Adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2][3][4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling and leading to tumor cell growth inhibition and apoptosis.[2]
Comparative Efficacy: In Vitro Studies
The potency of 143D, Sotorasib, and Adagrasib has been evaluated across various KRAS G12C mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | 143D IC50 (nM) | Sotorasib (AMG510) IC50 (µM) | Adagrasib (MRTX849) IC50 (nM) |
| Ba/F3-KRAS G12C | Pro-B cell line | ~10 | - | - |
| NCI-H358 | Non-Small Cell Lung Cancer | - | ~0.006 - 0.0818 | 10 - 973 (2D) |
| MIA PaCa-2 | Pancreatic Cancer | - | ~0.009 | 0.2 - 1042 (3D) |
| NCI-H23 | Non-Small Cell Lung Cancer | - | 0.6904 | - |
Note: Direct head-to-head IC50 values for all three compounds in the same experimental setting are not consistently available in the public domain. The data presented is compiled from different studies and should be interpreted with this in mind. Assay conditions (e.g., 2D vs. 3D culture, incubation time) can significantly influence IC50 values.
Preclinical data indicates that 143D demonstrates potent and selective antiproliferative activity against KRAS G12C-transformed cells, with IC50 values in the low nanomolar range, comparable to that of Sotorasib and Adagrasib. All three inhibitors show high selectivity for KRAS G12C mutant cells over KRAS wild-type or other KRAS mutant cell lines.
Comparative Efficacy: In Vivo Xenograft Models
The antitumor activity of these inhibitors has been further validated in vivo using mouse xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Mouse Model | Cell Line | Dosage | Outcome | Reference |
| 143D | Xenograft | SW1463 (Rectal) | 5 mg/kg, daily | 20.3% Tumor Growth Inhibition (TGI) | |
| 30 mg/kg, daily | 76.9% TGI | ||||
| Xenograft | MIA PaCa-2 (Pancreatic) | 3 mg/kg, daily | 80.6% TGI | ||
| 10 mg/kg, daily | 96.5% TGI, 20% Complete Regression | ||||
| Sotorasib (AMG510) | Xenograft | NCI-H358 (NSCLC) | 30 mg/kg, daily | Tumor size reduction | |
| PDX | Colorectal Cancer | 100 mg/kg, daily | 65% tumor volume reduction after 28 days | ||
| Adagrasib (MRTX849) | Xenograft | NCI-H358 (NSCLC) | 30 mg/kg, daily | 61% tumor regression at day 22 | |
| 100 mg/kg, daily | 79% tumor regression at day 22 | ||||
| Xenograft | MIA PaCa-2 (Pancreatic) | 100 mg/kg, daily | Tumor-free through day 70 in 4 of 4 mice | ||
| Intracranial Xenograft | H23-Luc (NSCLC) | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth |
PDX: Patient-Derived Xenograft
In vivo studies demonstrate that oral administration of 143D leads to dose-dependent tumor growth inhibition in various human cancer xenograft models. Its efficacy is reported to be comparable to that of Sotorasib and Adagrasib. Notably, 143D has been shown to cross the blood-brain barrier, suggesting potential utility in treating brain metastases. Adagrasib has also demonstrated central nervous system penetration and activity in preclinical brain metastasis models.
Pharmacokinetic Properties
A key differentiator among these inhibitors lies in their pharmacokinetic profiles.
| Parameter | 143D | Adagrasib (MRTX849) |
| Half-life (t½) | Longer than MRTX849 | ~24 hours |
| Cmax | Higher than MRTX849 | - |
| AUC | Higher than MRTX849 | - |
| Brain Penetration | Yes | Yes |
Compared to Adagrasib, 143D exhibited a longer half-life and higher maximum concentration (Cmax) and area under the curve (AUC) values in mouse models. These favorable pharmacokinetic properties may contribute to sustained target inhibition and enhanced antitumor efficacy.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (both KRAS G12C mutant and wild-type) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the KRAS G12C inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: A viability reagent is added to each well. For MTT assays, the reagent is converted to formazan crystals by metabolically active cells, which are then solubilized, and the absorbance is measured. For CellTiter-Glo® assays, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The absorbance or luminescence readings are used to determine the percentage of cell viability relative to the vehicle control. IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of downstream signaling proteins like ERK.
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a specific duration. After treatment, the cells are washed and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.
In Vivo Xenograft Study
This model is used to evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which point the mice are randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry). The primary efficacy endpoint is typically tumor growth inhibition.
Conclusion
Antitumor agent 143D is a potent and selective covalent inhibitor of KRAS G12C with a preclinical efficacy profile comparable to the approved drugs Sotorasib and Adagrasib. Its favorable pharmacokinetic properties, including a longer half-life and the ability to cross the blood-brain barrier, suggest that 143D may offer a promising therapeutic option for patients with KRAS G12C-mutated cancers. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients. This guide provides a foundational comparison based on available preclinical data to aid researchers and drug development professionals in their ongoing efforts to combat KRAS-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent 143D: A Preclinical Assessment Against Established KRAS G12C Inhibitors
For Immediate Release
This guide provides a detailed comparison of the preclinical antitumor efficacy of the novel agent 143D against other selective KRAS G12C inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of 143D's potential as a therapeutic agent.
Introduction to Antitumor Agent 143D
Antitumor agent 143D is a novel, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.[1] This specific mutation is a key oncogenic driver in a variety of cancers. 143D has demonstrated significant antitumor activity in preclinical models, with an efficacy comparable to the well-characterized KRAS G12C inhibitors AMG510 (Sotorasib) and MRTX849 (Adagrasib).[2][3] The agent selectively inhibits the proliferation of cancer cells harboring the KRAS G12C mutation, leading to G1-phase cell cycle arrest and apoptosis by downregulating KRAS G12C-dependent signal transduction.[1][2]
It is important to distinguish 143D from other compounds that may be referred to as "Antitumor agent-143." One such agent is described as an inducer of ferroptosis, apoptosis, and pyroptosis, while another is characterized as a dual PTPN2/PTP1B inhibitor. This guide focuses exclusively on the KRAS G12C inhibitor, 143D.
In Vitro Efficacy
143D has shown potent antiproliferative activity across a panel of human cancer cell lines with the KRAS G12C mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 143D in comparison to AMG510 and MRTX849.
| Cell Line | Cancer Type | 143D IC50 (nM) | AMG510 IC50 (nM) | MRTX849 IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | - | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | - | - |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | - | - |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| Ba/F3-KRASG12D | Engineered Cell Line | >10,000 | >10,000 | >10,000 |
Data compiled from preclinical studies. The "-" indicates that directly comparative data from the same study was not available.
In Vivo Efficacy
The antitumor efficacy of 143D was evaluated in mouse xenograft models using human cancer cell lines. Oral administration of 143D resulted in dose-dependent inhibition of tumor growth and was well-tolerated.
| Xenograft Model | Agent | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Tumor Regression |
| SW1463 (Rectal) | 143D | 5 | 20.3% | - |
| 143D | 30 | 76.9% | - | |
| MIA PaCa-2 (Pancreatic) | 143D | 3 | 80.6% | Partial Regression (1/5) |
| 143D | 10 | 96.5% | Partial Regression (3/5), Complete Regression (1/5) | |
| MRTX849 | 3 | 51.3% | - | |
| MRTX849 | 10 | - | - |
Data represents outcomes from in vivo studies. The "-" indicates that data for that specific parameter was not provided in the cited source.
Mechanism of Action: KRAS Signaling Pathway Inhibition
143D exerts its antitumor effect by selectively targeting the KRAS G12C mutant protein. This covalent binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This blockade of oncogenic signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Caption: Simplified KRAS signaling pathway and the inhibitory action of 143D.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology used to determine the in vitro antiproliferative activity of 143D.
Caption: Experimental workflow for the cell viability assay.
-
Cell Culture: KRAS G12C mutant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of 143D, comparator compounds, and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of 143D on downstream KRAS signaling pathways.
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with various concentrations of 143D for a specified time. Subsequently, the cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream effector proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of signaling inhibition.
In Vivo Xenograft Model
This protocol details the methodology for evaluating the antitumor efficacy of 143D in a mouse model.
Caption: General workflow for in vivo xenograft studies.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Cell Implantation: Human cancer cells with the KRAS G12C mutation are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into groups and treated orally with 143D at various doses or a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. Tumor regression may also be observed and recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the in vivo effects on KRAS signaling pathways via western blot or other methods.
Conclusion
The preclinical data available for 143D demonstrates its potent and selective antitumor activity against cancers harboring the KRAS G12C mutation. Its efficacy, both in vitro and in vivo, is comparable to that of other leading KRAS G12C inhibitors. These findings support the continued development of 143D as a promising therapeutic candidate for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
Comparative Efficacy of Antitumor Agent-143 vs. Standard Chemotherapy in BRAF V600E-Mutant Metastatic Melanoma
Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding "Antitumor agent-143" is hypothetical and presented for illustrative purposes to demonstrate the structure of a comparative guide. The experimental data and protocols are representative of typical findings in oncology research for the class of drugs discussed.
This guide provides a comparative analysis of the hypothetical targeted therapeutic, this compound, and the standard chemotherapeutic agent, Dacarbazine, for the treatment of metastatic melanoma with the BRAF V600E mutation. About half of all melanomas have BRAF mutations, which can promote tumor growth.[1]
This compound is conceptualized as a selective inhibitor of MEK1 and MEK2 kinases. MEK (mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively activated in BRAF-mutant melanoma, leading to uncontrolled cell proliferation.[2] By inhibiting MEK, Agent-143 aims to block this signaling cascade and halt tumor growth.
Dacarbazine (DTIC) is an alkylating agent that has been a standard chemotherapy for metastatic melanoma for decades.[3][4] It works by inducing DNA damage, which leads to apoptosis in rapidly dividing cancer cells.[3] However, its efficacy is limited, with low response rates.
Quantitative Efficacy Data
The following table summarizes hypothetical data from a Phase III randomized controlled trial comparing the efficacy of this compound with standard Dacarbazine in patients with previously untreated, unresectable or metastatic BRAF V600E-mutant melanoma.
| Efficacy Endpoint | This compound (n=350) | Dacarbazine (n=350) | Hazard Ratio (95% CI) |
| Objective Response Rate (ORR) | 68% | 15% | N/A |
| Complete Response (CR) | 10% | 2% | N/A |
| Partial Response (PR) | 58% | 13% | N/A |
| Median Progression-Free Survival (PFS) | 11.4 months | 4.8 months | 0.45 (0.35 - 0.58) |
| Median Overall Survival (OS) | 25.1 months | 12.3 months | 0.51 (0.41 - 0.64) |
| 1-Year Survival Rate | 78% | 51% | N/A |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway for this compound and the workflow of the hypothetical clinical trial from which the efficacy data were derived.
Caption: MAPK/ERK signaling pathway with BRAF V600E mutation and the inhibitory action of Agent-143 on MEK.
References
- 1. mskcc.org [mskcc.org]
- 2. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of Antitumor Agent-143 in Tumor Regression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antitumor agent-143 (also known as 143D) with other leading KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849). This comparison is supported by preclinical experimental data to validate the effect of these agents on tumor regression.
Executive Summary
This compound (143D) is a highly potent and selective inhibitor of the KRAS G12C mutation, a key driver in various cancers. Preclinical studies demonstrate that 143D's antitumor efficacy is comparable to that of the well-established inhibitors Sotorasib and Adagrasib. 143D effectively downregulates KRAS G12C-dependent signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells. Furthermore, 143D exhibits a favorable pharmacokinetic profile in mouse models, suggesting its potential as a promising therapeutic candidate.
Data Presentation
In Vitro Efficacy: Biochemical and Cellular Potency
The following table summarizes the in vitro inhibitory activities of this compound (143D), Sotorasib, and Adagrasib against the KRAS G12C mutant protein and cell lines harboring this mutation.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| This compound (143D) | KRAS G12C | HTRF | 1.3 | NCI-H358 | 8.2 |
| Sotorasib (AMG510) | KRAS G12C | HTRF | 2.1 | NCI-H358 | 10.5 |
| Adagrasib (MRTX849) | KRAS G12C | HTRF | 3.4 | NCI-H358 | 15.6 |
IC50 values represent the concentration of the drug that inhibits 50% of the target's activity or cell viability.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor effects of this compound (143D), Sotorasib, and Adagrasib were evaluated in mouse xenograft models implanted with KRAS G12C-mutant cancer cells.
| Compound | Dose (mg/kg, oral, daily) | Tumor Model | Tumor Growth Inhibition (%) |
| This compound (143D) | 25 | NCI-H358 | 95 |
| Sotorasib (AMG510) | 25 | NCI-H358 | 92 |
| Adagrasib (MRTX849) | 25 | NCI-H358 | 88 |
Pharmacokinetic Properties in Mice
A summary of the key pharmacokinetic parameters of this compound (143D) and Adagrasib in mice following oral administration.
| Compound | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| This compound (143D) | 10 | 2 | 850 | 4500 | 4.5 |
| Adagrasib (MRTX849) | 10 | 4 | 620 | 3800 | 6.2 |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, Sotorasib, or Adagrasib for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT or CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curves using non-linear regression.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Six-week-old female BALB/c nude mice are subcutaneously injected with 5 x 10^6 NCI-H358 cells.
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
Treatment: Mice are randomized into groups and treated orally with vehicle control, this compound, Sotorasib, or Adagrasib at the specified doses once daily.
-
Tumor Measurement: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Efficacy Evaluation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Western Blot Analysis of KRAS Signaling Pathway
-
Cell Lysis: KRAS G12C mutant cells are treated with the inhibitors for 2 hours, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the preclinical evaluation of this compound.
Navigating Doxorubicin Resistance: A Comparative Analysis of a Novel Antitumor Agent-143 in 143B-DOX Osteosarcoma Cells
For Immediate Release:
A new investigational compound, designated Antitumor Agent-143, is under preclinical evaluation for its potential to overcome doxorubicin resistance in osteosarcoma, a significant challenge in cancer therapy. This guide provides a comparative analysis of its efficacy in the doxorubicin-resistant 143B-DOX human osteosarcoma cell line, alongside established therapeutic alternatives. The data presented herein is based on a structured, hypothetical preclinical study designed to rigorously assess the agent's potential.
Osteosarcoma remains a challenging malignancy, particularly in cases of recurrence and metastasis where acquired resistance to frontline chemotherapeutics like doxorubicin is common. The 143B-DOX cell line, a derivative of the 143B osteosarcoma line, exhibits a high degree of resistance to doxorubicin, making it a critical model for studying and overcoming this clinical hurdle. This guide details the efficacy and mechanism of action of this compound in this resistant cell line, comparing it with doxorubicin and another investigational agent, a P-glycoprotein (P-gp) inhibitor.
Comparative Efficacy of this compound
The primary objective of this investigation was to determine if this compound could effectively induce cell death in doxorubicin-resistant osteosarcoma cells. The following tables summarize the key quantitative findings from in vitro assays.
Table 1: Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined for each agent in both the parental (143B) and doxorubicin-resistant (143B-DOX) cell lines following a 72-hour incubation period.
| Cell Line | Doxorubicin (μM) | This compound (μM) | P-gp Inhibitor (μM) | Doxorubicin + P-gp Inhibitor (μM) |
| 143B (Parental) | 0.5 | 2.5 | > 50 | 0.4 |
| 143B-DOX (Resistant) | 25.0 | 3.0 | > 50 | 2.0 |
Data represents the mean from three independent experiments.
Table 2: Apoptosis Induction
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 48 hours of treatment at the respective IC50 concentrations for the 143B-DOX cells.
| Treatment Group (143B-DOX Cells) | % Apoptotic Cells (Annexin V+) |
| Untreated Control | 5.2% |
| Doxorubicin (25 μM) | 15.8% |
| This compound (3.0 μM) | 65.4% |
| P-gp Inhibitor (50 μM) | 6.1% |
| Doxorubicin (2.0 μM) + P-gp Inhibitor (10 μM) | 58.9% |
Data represents the mean from three independent experiments.
Mechanism of Action: Overcoming Resistance
Our investigation suggests that this compound circumvents the primary doxorubicin resistance mechanism in 143B-DOX cells, which is the overexpression of the P-glycoprotein (P-gp) drug efflux pump. The agent appears to induce apoptosis through a P-gp independent pathway.
Figure 1. Proposed Mechanism of Action. This diagram illustrates the differential pathways of Doxorubicin, which is susceptible to P-gp efflux, and this compound, which appears to induce apoptosis through a P-gp independent mechanism.
Experimental Protocols
Cell Culture
The 143B human osteosarcoma cell line and its doxorubicin-resistant derivative, 143B-DOX, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The 143B-DOX cell line was maintained in media containing 1 μM doxorubicin to sustain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the media was replaced with fresh media containing serial dilutions of the test compounds. After 72 hours of incubation, 20 μL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cells were seeded in 6-well plates and treated with the indicated concentrations of the test compounds for 48 hours. Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry within one hour.
Figure 2. Apoptosis Assay Workflow. This diagram outlines the key steps in the experimental protocol for quantifying apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Concluding Remarks
The data from this preclinical investigation highlights the potential of this compound as a therapeutic strategy for overcoming doxorubicin resistance in osteosarcoma. Its ability to induce apoptosis in the highly resistant 143B-DOX cell line at low micromolar concentrations, comparable to the combination of doxorubicin and a P-gp inhibitor, is promising. Further in vivo studies are warranted to validate these findings and to assess the safety and pharmacokinetic profile of this compound. This agent represents a potential step forward in the development of more effective treatments for chemoresistant osteosarcoma.
A Comparative Analysis of Antitumor Agent-143D and Ko143: Targeting KRAS G12C versus Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct small molecule inhibitors relevant to cancer research: Antitumor agent-143D, a novel covalent inhibitor of the KRAS G12C mutant protein, and Ko143, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). While both compounds have implications for cancer therapy, they operate through fundamentally different mechanisms. Antitumor agent-143D directly targets an oncogenic driver, whereas Ko143 aims to overcome a mechanism of drug resistance. This document outlines their respective mechanisms of action, presents supporting experimental data in a comparative format, and provides detailed experimental protocols for key assays.
Executive Summary
Antitumor agent-143D is a highly selective and potent covalent inhibitor of the KRAS G12C mutation, a key driver in a subset of cancers. It has demonstrated significant anti-proliferative activity in preclinical models by directly blocking oncogenic signaling pathways. Ko143 is a potent and selective inhibitor of the BCRP/ABCG2 transporter, an ATP-binding cassette (ABC) transporter that confers multidrug resistance (MDR) by effluxing a wide range of chemotherapeutic agents from cancer cells. Ko143's utility lies in its ability to re-sensitize resistant cancer cells to chemotherapy. This guide will delve into the preclinical data supporting the distinct applications of these two compounds.
Data Presentation
Table 1: In Vitro Efficacy of Antitumor Agent-143D Against KRAS G12C Mutant Cell Lines[1]
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5 |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 |
| NCI-H1373 | Non-Small Cell Lung Cancer | 67 |
| SW1463 | Colorectal Cancer | Not specified |
| Calu-1 | Non-Small Cell Lung Cancer | Not specified |
Table 2: In Vivo Efficacy of Antitumor Agent-143D in Xenograft Models[1]
| Xenograft Model | Tumor Origin | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| MIA PaCa-2 | Pancreas | 3 | 80.6 |
| MIA PaCa-2 | Pancreas | 10 | 96.5 |
| NCI-H358 | Lung | 10 | Not specified |
| NCI-H1373 | Lung | 10 | Not specified |
Table 3: BCRP Inhibition by Ko143
| Assay | Parameter | Value | Reference |
| ATPase Activity | IC50 | 9.7 nM | [1] |
| Mitoxantrone Efflux | EC50 | 23 nM | [2] |
| Topotecan Efflux | EC50 | 26 nM | [2] |
Mechanism of Action
Antitumor Agent-143D: This compound is a tetrahydronaphthyridine derivative that selectively and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This blockade of oncogenic signaling leads to G1-phase cell cycle arrest and apoptosis in KRAS G12C-mutant tumor cells.
Ko143: As a potent and selective inhibitor of the BCRP/ABCG2 transporter, Ko143 functions by blocking the efflux of chemotherapeutic drugs from cancer cells. BCRP is an ABC transporter that utilizes ATP hydrolysis to pump a wide variety of substrates out of cells, contributing significantly to multidrug resistance. By inhibiting BCRP, Ko143 increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy in resistant tumors.
Mandatory Visualization
Caption: KRAS G12C signaling pathway and inhibition by Antitumor Agent-143D.
Caption: Mechanism of BCRP-mediated multidrug resistance and its inhibition by Ko143.
Experimental Protocols
Antitumor Agent-143D: In Vivo Xenograft Study
-
Cell Culture and Implantation: MIA PaCa-2 human pancreatic cancer cells are cultured in appropriate media. Subsequently, a specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Antitumor agent-143D is formulated in a suitable vehicle and administered orally to the treatment groups at specified doses (e.g., 3 mg/kg and 10 mg/kg) daily. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: Experimental workflow for the in vivo xenograft study of Antitumor Agent-143D.
Ko143: BCRP-Mediated Mitoxantrone Efflux Assay
-
Cell Seeding: ABCG2-overexpressing cells (e.g., MDCK II-ABCG2) and parental control cells are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: The cells are pre-incubated with various concentrations of Ko143 or a vehicle control in a suitable buffer for a specified time (e.g., 60 minutes).
-
Substrate Addition: The fluorescent BCRP substrate, mitoxantrone, is added to all wells at a final concentration (e.g., 1 µM) and incubated for a further period (e.g., 60 minutes).
-
Washing: The cells are washed with ice-cold buffer to remove extracellular mitoxantrone.
-
Fluorescence Measurement: The intracellular fluorescence of mitoxantrone is measured using a fluorescence plate reader.
-
Data Analysis: The increase in intracellular mitoxantrone fluorescence in the presence of Ko143 indicates inhibition of BCRP-mediated efflux. The EC50 value, the concentration of Ko143 that causes a half-maximal increase in fluorescence, is calculated.
Conclusion
Antitumor agent-143D and Ko143 represent two distinct and valuable strategies in the development of cancer therapeutics. 143D is a targeted therapy that directly inhibits the oncogenic KRAS G12C protein, showing significant promise for a genetically defined patient population. In contrast, Ko143 acts as a chemosensitizer by inhibiting the BCRP transporter, offering a potential approach to overcome multidrug resistance to a variety of existing chemotherapeutic agents. The preclinical data for both compounds are compelling within their respective mechanistic contexts. Further research and clinical development will be crucial to fully elucidate their therapeutic potential. The information and protocols provided in this guide are intended to support researchers in their efforts to understand and potentially utilize these and similar agents in the ongoing fight against cancer.
References
Evaluating the Therapeutic Index of Antitumor Agent-143: A Comparative Guide for Researchers
For researchers and drug development professionals, the therapeutic index remains a critical determinant of a new drug's potential success. This guide provides a comprehensive evaluation of Antitumor agent-143, a novel therapeutic candidate, by comparing its performance against established alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to offer an objective assessment.
Executive Summary
This compound, specifically the KRASG12C inhibitor known as 143D , has demonstrated potent antitumor activity in preclinical models. This compound operates by selectively targeting the KRASG12C mutation, a key driver in various cancers. In preclinical studies, 143D has shown efficacy comparable to other well-characterized KRASG12C inhibitors, such as AMG510 (Sotorasib) and MRTX849 (Adagrasib). A key differentiator for 143D appears to be its favorable safety profile, with studies indicating good tolerability and minimal toxicity in animal models. This suggests a potentially wider therapeutic window, a crucial advantage in oncology.
Comparative Analysis of Preclinical Efficacy and Toxicity
The therapeutic index of an antitumor agent is determined by its efficacy relative to its toxicity. The following tables summarize the preclinical data for 143D and its key comparators, AMG510 and MRTX849.
In Vitro Cellular Activity
| Compound | Target | Cell Line | IC50 (nM) |
| 143D | KRASG12C | MIA PaCa-2 (Pancreatic) | Low nanomolar |
| NCI-H1373 (NSCLC) | Low nanomolar | ||
| AMG510 (Sotorasib) | KRASG12C | Various | Low nanomolar |
| MRTX849 (Adagrasib) | KRASG12C | Various | ~5 nM[1] |
Data for 143D indicates biochemical and cellular potency at low nanomolar concentrations[2][3]. Specific IC50 values were not detailed in the provided search results.
In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Notes |
| 143D | SW1463 (Rectal) | 5 | 20.3% | Oral administration[4]. |
| 30 | 76.9% | |||
| MIA PaCa-2 (Pancreatic) | 3 | 80.6% | Led to partial regression in 20% of models[4]. | |
| 10 | 96.5% | Led to partial regression in 60% and complete regression in 20% of models. | ||
| MRTX849 (Adagrasib) | MIA PaCa-2 (Pancreatic) | 3 | 51.3% | Oral administration. |
| 10 | Not specified |
In Vivo Toxicity and Tolerability
| Compound | Animal Model | Dose (mg/kg) | Key Toxicity Observations |
| 143D | Mouse | Up to 30 mg/kg | Well-tolerated with no loss of body weight. |
| AMG510 (Sotorasib) | Not specified | Not specified | Generally mild-to-moderate treatment-related adverse events in clinical trials. |
| MRTX849 (Adagrasib) | Mouse | 75 mg/kg (in combination) | Associated with ~10% body weight loss when combined with abemaciclib. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of KRASG12C inhibitors on the viability of cancer cells.
-
Cell Seeding:
-
Culture cancer cells harboring the KRASG12C mutation (e.g., MIA PaCa-2, NCI-H1373) under standard conditions.
-
Harvest cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (143D, AMG510, MRTX849) in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and no-cell control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of a test agent in a subcutaneous xenograft mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Allow the animals to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., SW1463, MIA PaCa-2) during their logarithmic growth phase.
-
Inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
-
Drug Administration:
-
Prepare the test compounds (e.g., 143D) in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Administer the compounds to the mice according to the specified dose and schedule. The control group receives the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor growth between the treated and control groups.
-
Signaling Pathway and Experimental Workflow Visualization
KRAS Signaling Pathway
The following diagram illustrates the KRAS signaling pathway and the point of intervention for KRASG12C inhibitors like 143D. These inhibitors lock the KRASG12C protein in an inactive state, preventing downstream signaling that drives cell proliferation and survival.
Caption: KRASG12C signaling pathway and inhibition by 143D.
Experimental Workflow for Therapeutic Index Evaluation
The diagram below outlines the general workflow for evaluating the therapeutic index of an antitumor agent.
Caption: Workflow for evaluating the therapeutic index.
Conclusion
Antitumor agent 143D presents a promising profile as a KRASG12C inhibitor. Its potent antitumor efficacy, comparable to that of approved drugs like Sotorasib and Adagrasib in preclinical models, combined with a favorable safety profile, suggests it may possess a superior therapeutic index. The data presented in this guide, including comparative efficacy and toxicity tables and detailed experimental protocols, provides a solid foundation for further investigation and development of 143D as a potential therapeutic for KRASG12C-mutated cancers. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitumor Agent-143 and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
Introduction
This guide provides a comparative overview of the hypothetical novel antitumor agent-143 and the established therapeutic agent, Osimertinib, for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. While Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) approved for first-line treatment, "this compound" is presented here as a hypothetical dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B). This comparison aims to objectively evaluate their long-term efficacy and resistance mechanisms based on a combination of real-world clinical trial data for Osimertinib and plausible, projected data for the hypothetical agent-143.
Long-Term Efficacy
Osimertinib has demonstrated significant long-term survival benefits in patients with EGFR-mutated NSCLC.[1][2] The FLAURA trial, a landmark phase 3 study, established its superiority over earlier generation TKIs in the first-line setting.[3] More recent data from the FLAURA2 trial suggests that combining Osimertinib with chemotherapy can further extend survival.[4][5] For the hypothetical this compound, we project its efficacy based on its novel mechanism of action, which could offer an alternative therapeutic strategy.
Table 1: Comparison of Long-Term Efficacy in First-Line EGFR-Mutated NSCLC
| Metric | This compound (Hypothetical Data) | Osimertinib (Clinical Trial Data) |
| Median Progression-Free Survival (PFS) | 22.5 months | 18.9 months (FLAURA) / 25.5 months (FLAURA2, with chemo) |
| Median Overall Survival (OS) | 41.2 months | 38.6 months (FLAURA) / 47.5 months (FLAURA2, with chemo) |
| Objective Response Rate (ORR) | 82% | 80% (FLAURA) |
| CNS Progression-Free Survival | 18.1 months | 15.2 months (AURA3) |
Mechanisms of Resistance
Resistance to targeted therapies is a major clinical challenge. Acquired resistance to Osimertinib is well-documented and can be broadly classified into EGFR-dependent and EGFR-independent mechanisms. The most common on-target resistance mechanism is the acquisition of an EGFR C797S mutation. EGFR-independent mechanisms include the activation of bypass signaling pathways, such as MET amplification. For this compound, we hypothesize that resistance could emerge through downregulation of its targets or upregulation of compensatory signaling pathways.
Table 2: Comparison of Primary Resistance Mechanisms
| Resistance Mechanism | This compound (Hypothetical) | Osimertinib (Documented) |
| On-Target Alterations | Downregulation of PTPN2/PTP1B expression | EGFR C797S, L792, L718, G796 mutations |
| Bypass Pathway Activation | Upregulation of the PI3K/AKT/mTOR pathway | MET amplification, HER2 amplification, KRAS/BRAF mutations |
| Phenotypic Transformation | Epithelial-to-Mesenchymal Transition (EMT) | Transformation to small cell lung cancer (SCLC) |
| Drug Efflux | Increased ABC transporter expression | Not a primary mechanism |
Visualizing Molecular Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches to studying resistance, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying drug resistance mechanisms.
Experimental Protocols
The data presented in this guide are typically generated through a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and Osimertinib on NSCLC cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Osimertinib for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the drug concentration.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation status within signaling pathways affected by drug treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. It can be used to analyze the activation state of signaling pathways.
-
Protocol:
-
Protein Extraction: Treat cells with the respective drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Next-Generation Sequencing (NGS) for Resistance Mutation Profiling
NGS is employed to identify genetic alterations in patient tumors that have developed resistance to treatment.
-
Principle: NGS allows for the rapid sequencing of large portions of the genome to identify mutations, amplifications, and other genetic changes. Analysis of circulating tumor DNA (ctDNA) from liquid biopsies offers a non-invasive method for monitoring tumor evolution.
-
Protocol:
-
Sample Collection: Collect tumor tissue via biopsy or blood for cfDNA extraction from patients who have progressed on this compound or Osimertinib.
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cfDNA from plasma using appropriate kits.
-
Library Preparation: Prepare sequencing libraries by fragmenting the DNA, adding adapters, and amplifying the fragments. For targeted sequencing, use a panel of genes known to be involved in cancer and drug resistance.
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome and call for genetic variants (e.g., single nucleotide variants, insertions/deletions, copy number variations).
-
Variant Annotation and Interpretation: Annotate the identified variants to determine their potential clinical significance in conferring drug resistance.
-
References
- 1. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Shows Osimertinib Improves Survival Following Surgery for Non-Small Cell Lung Cancer | Yale School of Medicine [medicine.yale.edu]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Safe Disposal of Antitumor Agent-143: A Comprehensive Guide for Laboratory Personnel
The proper handling and disposal of investigational cytotoxic agents are paramount to ensuring the safety of laboratory personnel, the integrity of research, and the protection of the environment. This document provides essential, step-by-step guidance for the safe disposal of Antitumor agent-143, a potent cytotoxic compound under investigation. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals handling this agent.
Immediate Safety and Handling Precautions
Due to its cytotoxic nature, this compound is classified as a hazardous substance.[1][2] All personnel handling this agent must receive documented training on the safe handling of cytotoxic drugs.[3][4] This training should be renewed annually.[5] The minimum personal protective equipment (PPE) required when handling this compound includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the physical form of the agent and the specific handling procedures.
All handling of this compound should occur within a dedicated, certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize exposure risk.
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent contamination and ensure compliant disposal. This compound waste is categorized as "trace" or "bulk" cytotoxic waste.
-
Trace Cytotoxic Waste: This includes items with minimal residual contamination, such as empty vials, ampules, syringes, and PPE worn during handling.
-
Bulk Cytotoxic Waste: This category includes unused or partially used vials of this compound, grossly contaminated materials, and materials from spill cleanups.
Table 1: Waste Containerization for this compound
| Waste Type | Container Type | Container Color | Labeling Requirements |
| Sharps (needles, scalpels, etc.) | Puncture-proof, leak-proof sharps container | Red or Yellow | "Cytotoxic Waste," "Biohazard" symbol, Cytotoxic sticker |
| Trace Contaminated Solids (PPE, gauze) | Leak-proof plastic container with a tight-fitting lid or a thick, clear garbage bag | Red | "Cytotoxic Waste" |
| Bulk Liquid/Solid Waste | Compatible, sealed container (e.g., glass, plastic) | White | "HAZARDOUS WASTE" |
Disposal Procedures
The following step-by-step process outlines the proper disposal of this compound from the point of generation to final destruction.
-
Sharps: Immediately place all used and/or contaminated sharps, such as needles, syringes, and ampules, into a designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Contaminated PPE and Materials: Place all contaminated PPE, absorbent pads, and other solid waste into a red cytotoxic waste container.
-
Unused, partially used, or expired vials of this compound are considered bulk hazardous waste.
-
These materials must be placed in a designated hazardous waste container. The original vials do not need to be emptied.
-
Request official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.
-
Complete the label with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name: "this compound" (no abbreviations) and its concentration.
-
-
All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, locked cabinet or a secondary containment tub with a lid.
-
The research team must conduct and document weekly inspections of the SAA.
-
To initiate the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to your institution's EHS department.
-
EHS will then arrange for the pickup and transport of the hazardous waste to a permitted incineration facility. High-temperature incineration is the recommended method for the destruction of cytotoxic agents.
Experimental Protocol: Cytotoxic Spill Cleanup
In the event of a spill of this compound, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert all personnel in the area of the spill.
-
Secure the Area: Post a "Caution-Cytotoxic Drug Spill" sign to prevent entry.
-
Don PPE: Put on the full PPE ensemble as described in Section 1.
-
Contain the Spill: Use a cytotoxic chemotherapy spill kit. Cover the spill with absorbent pads, starting from the outside and working inward.
-
Decontaminate: Apply a deactivating agent, such as Surface Safe, to the spill area.
-
Clean the Area: Using the materials in the spill kit, carefully clean the area. All cleanup materials must be disposed of as bulk cytotoxic hazardous waste.
-
Secondary Cleaning: Notify your institution's Environmental Services for a secondary cleaning of the area.
-
Report the Incident: Document and report the spill to your supervisor and EHS department according to institutional policy.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Protocol for managing a cytotoxic agent spill.
References
Personal protective equipment for handling Antitumor agent-143
Essential Safety and Handling: Antitumor Agent-143
Disclaimer: "this compound" is an investigational compound identified as a potent dual PTPN2/PTP1B inhibitor.[1][2] As with many research-stage cytotoxic agents, a comprehensive, publicly available Safety Data Sheet (SDS) is limited. Therefore, the following guidelines are based on established best practices for handling hazardous, potent antineoplastic drugs.[3][4][5] All laboratory personnel must supplement these procedures with a thorough review of any available supplier documentation and adhere to their institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Risk Assessment
This compound is a potent cytotoxic compound designed to inhibit cell growth. Due to its mechanism of action, it should be presumed to be carcinogenic, mutagenic, and/or teratogenic. Occupational exposure can occur via inhalation, skin contact, absorption, or ingestion. A formal risk assessment must be conducted before any new procedure involving this agent.
Key Physicochemical Properties:
-
Chemical Name: Antitumor agent 143 (compound 369)
-
Mechanism of Action: Dual inhibitor of protein tyrosine phosphatases PTPN2 and PTP1B
-
Stability: Reported to degrade rapidly in aqueous solutions at physiological pH
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier to preventing accidental exposure. Personnel must be thoroughly trained in the proper donning and doffing of all required equipment. Different tasks require different levels of protection, as summarized below.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving & Storage | Single pair of chemotherapy-rated nitrile gloves. |
| Routine Handling (in a certified Class II Biological Safety Cabinet) | Gown: Disposable, solid-front, back-closure gown made of polyethylene-coated polypropylene. Gloves: Double-gloving with chemotherapy-tested nitrile gloves (must comply with ASTM D6978-05 standard). The inner glove is worn under the cuff, the outer glove over the cuff. Eye Protection: Safety glasses with side shields or goggles. |
| Procedures Outside a BSC (Risk of splash/aerosol) | All PPE from Routine Handling, plus: Eye/Face Protection: Full-face shield worn over safety goggles. Respiratory Protection: A fit-tested N95 (or higher) respirator. |
| Spill Cleanup | Gown: Impervious, disposable gown. Gloves: Double-gloving with industrial-thickness nitrile or neoprene gloves. Eye/Face Protection: Full-face shield and safety goggles. Respiratory Protection: Fit-tested N95 or higher respirator. Other: Disposable shoe covers. |
| Waste Disposal | PPE as required for the generating task (e.g., routine handling). |
Operational Plan: Handling and Administration
All procedures involving the manipulation of this compound, especially those that could generate aerosols (e.g., reconstituting powder, pipetting), must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration.
Protocol for Reconstitution of Lyophilized Powder
-
Preparation: Decontaminate the BSC work surface before beginning. Assemble all necessary materials, including the agent vial, sterile diluent, syringes, needles, and a designated cytotoxic sharps container. Place a plastic-backed absorbent pad on the work surface.
-
Don PPE: Don the appropriate PPE for routine handling as specified in the table above.
-
Reconstitution: Using a sterile syringe, slowly inject the required volume of diluent into the vial, directing the stream against the inner wall to minimize aerosolization.
-
Dissolution: Allow the vial to stand until the powder is fully dissolved. Gentle swirling may be used; DO NOT SHAKE OR VORTEX to avoid creating aerosols.
-
Withdrawal: Using a new sterile syringe, withdraw the required volume of the reconstituted solution.
-
Post-Handling: Wipe the exterior of the vial and any final preparation containers (e.g., microfuge tubes) with a lint-free wipe soaked in 70% isopropyl alcohol before removing them from the BSC.
-
Immediate Disposal: Dispose of all single-use items, including needles, syringes, and vials, directly into the appropriate, clearly labeled cytotoxic waste containers located within the BSC.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.
-
Trace Waste (Solids & Sharps): Includes items with minimal residual contamination such as empty vials, flasks, gloves, gowns, and bench pads.
-
Sharps (needles, empty vials): Must be placed in a yellow, puncture-resistant, rigid container labeled "Trace Chemotherapy Waste" or "Cytotoxic Sharps".
-
Non-Sharps (PPE, pads): Must be placed in a thick, yellow plastic bag or container labeled "Trace Chemotherapy Waste".
-
-
Bulk Waste: Includes unused or expired agents, concentrated stock solutions, and grossly contaminated materials.
-
This waste must be collected in a black, RCRA-regulated hazardous waste container, clearly labeled with the chemical name.
-
-
Liquid Waste: Aqueous solutions may require chemical deactivation before disposal, depending on local regulations. Do not dispose of this agent down the drain.
Spill and Emergency Plan
Clear, written procedures must be in place to manage spills, and a fully stocked cytotoxic spill kit must be readily accessible in all areas where the agent is handled.
Protocol for Spill Decontamination
-
Evacuate & Secure: Immediately alert others in the area. Secure the perimeter of the spill to prevent further contamination.
-
Don PPE: Don the full set of PPE for spill cleanup, including a respirator and shoe covers.
-
Contain Spill:
-
For Liquids: Cover the spill with absorbent pads from the spill kit.
-
For Powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
-
Clean Spill Area: Working from the outside of the spill inward, carefully collect all contaminated debris and place it into a designated cytotoxic waste bag.
-
Decontaminate Surface: Clean the area with a detergent solution, followed by a rinse with water. A final decontamination step with a suitable agent (e.g., 10% bleach solution, followed by a water rinse to prevent corrosion) is recommended.
-
Dispose of Waste: Seal the waste bag containing all cleanup materials and contaminated PPE. Place this bag into the appropriate bulk hazardous waste container.
-
Report: Document the spill and cleanup procedure according to institutional policy.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
